Product packaging for 5-Methoxy-3,5-dioxopentanoic acid(Cat. No.:CAS No. 78315-99-8)

5-Methoxy-3,5-dioxopentanoic acid

Cat. No.: B3284349
CAS No.: 78315-99-8
M. Wt: 160.12 g/mol
InChI Key: VJMSLYCJGYWASX-UHFFFAOYSA-N
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Description

5-Methoxy-3,5-dioxopentanoic acid is a useful research compound. Its molecular formula is C6H8O5 and its molecular weight is 160.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O5 B3284349 5-Methoxy-3,5-dioxopentanoic acid CAS No. 78315-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-3,5-dioxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-11-6(10)3-4(7)2-5(8)9/h2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMSLYCJGYWASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-3,5-dioxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed methodology for the synthesis of 5-Methoxy-3,5-dioxopentanoic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data, this guide outlines a robust two-step synthetic pathway starting from readily available precursors. Furthermore, it presents a comprehensive characterization profile based on predicted spectroscopic data derived from analogous chemical structures.

Introduction

This compound is a functionalized β-keto acid. The presence of a terminal carboxylic acid, a methyl ester, and a central ketone functionality makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. This guide details a reliable synthetic route involving the preparation of a key precursor, dimethyl 3-oxoglutarate, followed by a selective monohydrolysis to yield the target compound.

Synthetic Pathway Overview

The proposed synthesis is a two-step process. The first step is the synthesis of dimethyl 3-oxoglutarate from dimethyl malonate and methyl chloroacetate. The second step involves the selective monohydrolysis of one of the ester groups of dimethyl 3-oxoglutarate to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Dimethyl 3-oxoglutarate cluster_step2 Step 2: Selective Monohydrolysis Dimethyl_malonate Dimethyl malonate Reaction_1 Claisen-type Condensation Dimethyl_malonate->Reaction_1 Methyl_chloroacetate Methyl chloroacetate Methyl_chloroacetate->Reaction_1 Sodium_methoxide Sodium methoxide in Methanol Sodium_methoxide->Reaction_1 Dimethyl_3_oxoglutarate Dimethyl 3-oxoglutarate Reaction_1->Dimethyl_3_oxoglutarate Reaction_2 Selective Saponification Dimethyl_3_oxoglutarate->Reaction_2 NaOH_aq Aqueous NaOH in THF, 0°C NaOH_aq->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl 3-oxoglutarate

This procedure is adapted from standard methods for the synthesis of β-keto esters.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Dimethyl malonate132.1226.420.20
Methyl chloroacetate108.5221.700.20
Sodium methoxide54.0210.800.20
Methanol (anhydrous)-100 mL-
Diethyl ether-As needed-
Hydrochloric acid (conc.)-As needed-
Saturated NaCl solution-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon). Alternatively, commercial sodium methoxide can be dissolved in anhydrous methanol.

  • To the stirred solution of sodium methoxide, add dimethyl malonate dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, add methyl chloroacetate dropwise to the reaction mixture.

  • The mixture is then heated to reflux for 2-3 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The aqueous layer is separated and acidified with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The acidified aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude dimethyl 3-oxoglutarate.

  • Purification can be achieved by vacuum distillation.

Step 2: Selective Monohydrolysis of Dimethyl 3-oxoglutarate

This protocol is based on the selective monohydrolysis of symmetric diesters.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Dimethyl 3-oxoglutarate174.1517.420.10
Sodium hydroxide (NaOH)40.004.000.10
Tetrahydrofuran (THF)-100 mL-
Water-100 mL-
Hydrochloric acid (1 M)-As needed-
Ethyl acetate-As needed-
Saturated NaCl solution-As needed-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Dissolve dimethyl 3-oxoglutarate in tetrahydrofuran (THF) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • In a separate beaker, dissolve sodium hydroxide in water and cool the solution to 0°C.

  • Slowly add the cold aqueous sodium hydroxide solution to the stirred solution of dimethyl 3-oxoglutarate over 30-60 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, most of the THF is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2 with 1 M hydrochloric acid.

  • The product is extracted from the acidified aqueous solution with ethyl acetate (3 x 50 mL).

  • The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

  • Further purification can be achieved by column chromatography on silica gel or by recrystallization if the product is a solid.

Characterization

Physical Properties (Predicted)
PropertyPredicted Value
Molecular FormulaC₆H₈O₅
Molecular Weight160.12 g/mol
AppearanceColorless to pale yellow oil or low-melting solid
Boiling PointDecomposes upon heating
SolubilitySoluble in water, methanol, ethanol, acetone, ethyl acetate, and THF. Insoluble in nonpolar solvents like hexane.
Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
3.75singlet3H-OCH₃
3.60singlet2H-C(O)CH₂C(O)- (keto form)
3.50singlet2H-C(O)CH₂COOH (keto form)
5.5-6.0singlet<1H=CH- (enol form)

Note: The compound may exist as a mixture of keto and enol tautomers. The signals for the enol form are expected to be minor.

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
201-203C3 (ketone C=O)
175-178C1 (acid C=O)
168-170C5 (ester C=O)
52-53-OCH₃
48-50C2 or C4
45-47C4 or C2
90-100=CH- (enol form)
170-175=C(OH)- (enol form)

Note: The chemical shifts for the enol form are tentative.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1740StrongC=O stretch (ester)
~1715StrongC=O stretch (ketone)
~1700StrongC=O stretch (carboxylic acid)
1200-1300StrongC-O stretch (ester and carboxylic acid)

Note: The carbonyl stretching region may show overlapping bands or a broad, complex absorption due to the three different carbonyl groups.

Mass Spectrometry (MS)

m/zInterpretation
160[M]⁺ (Molecular ion, if detectable)
145[M - CH₃]⁺
129[M - OCH₃]⁺
116[M - CO₂]⁺ (from decarboxylation)
101[M - COOCH₃]⁺
59[COOCH₃]⁺
45[COOH]⁺

Logical Relationships and Workflow Visualization

The following diagram illustrates the logical flow of the characterization process.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Crude_Product Crude Product from Synthesis Purification Purification (Column Chromatography/Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR IR Infrared Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: Workflow for the purification and characterization of the final product.

Conclusion

This technical guide provides a comprehensive and practical approach to the synthesis and characterization of this compound. By following the detailed experimental protocols for the synthesis of the dimethyl 3-oxoglutarate precursor and its subsequent selective monohydrolysis, researchers can reliably obtain the target compound. The predicted characterization data offers a solid framework for the analysis and confirmation of the product's identity. This information is intended to facilitate further research and application of this versatile molecule in various fields of chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-3,5-dioxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3,5-dioxopentanoic acid is a dicarboxylic acid derivative containing a central ketone and a terminal methyl ester. Its structure as a β-dicarbonyl compound suggests potential for interesting chemical reactivity and biological activity. This technical guide provides a summary of its known and predicted physicochemical properties, outlines general experimental protocols for their determination, and discusses its likely synthesis, stability, and reactivity based on the chemistry of related compounds. Due to a lack of specific experimental data in the public domain, many of the presented values are computational predictions.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems.

Data Presentation

Table 1: General and Computed Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 78315-99-8ChemicalBook[2]
Molecular Formula C6H8O5PubChem[1]
Molecular Weight 160.12 g/mol PubChem[1]
XLogP3 (Computed) -0.3PubChem[1]
Boiling Point (Predicted) 287.6 ± 20.0 °C at 760 mmHgCrysdot LLC[3]
Storage Sealed in dry, Store in freezer, under -20°CCrysdot LLC[3]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are general protocols and would require optimization for this compound.

Determination of pKa (Potentiometric Titration)

The pKa of the carboxylic acid group can be determined by potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water.

  • Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Gradually add the titrant to the sample solution while continuously monitoring the pH. Record the volume of titrant added and the corresponding pH value.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

  • Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility (OECD Guideline 105)

The aqueous solubility can be determined using the flask method as described in OECD Guideline 105.

Methodology:

  • Sample Addition: Add an excess amount of this compound to a known volume of deionized water in a flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient time to reach equilibrium.

  • Phase Separation: Separate the solid phase from the aqueous phase by centrifugation or filtration.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method.

Determination of Melting Point (Capillary Method)

The melting point provides an indication of the purity of the compound.

Methodology:

  • Sample Preparation: Finely powder the dry sample of this compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it at a controlled rate.

  • Observation: Record the temperature at which the substance starts to melt and the temperature at which it is completely molten. This range is the melting point.

Synthesis, Stability, and Reactivity

Proposed Synthesis Workflow

A plausible synthetic route to this compound is via a Claisen-type condensation reaction.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Work-up cluster_product Product Dimethyl_oxalate Dimethyl oxalate Condensation Claisen Condensation Dimethyl_oxalate->Condensation Methyl_acetoacetate Methyl acetoacetate Methyl_acetoacetate->Condensation Base Base (e.g., NaOMe) Base->Condensation Intermediate_product Intermediate Product Condensation->Intermediate_product Acidification Acidification (e.g., HCl) Intermediate_product->Acidification Final_Product 5-Methoxy-3,5- dioxopentanoic acid Acidification->Final_Product

Caption: Proposed synthesis of this compound via Claisen condensation.

Stability

As a β-dicarbonyl compound, this compound is expected to be susceptible to decarboxylation upon heating, particularly under acidic or basic conditions. The ester group may also be prone to hydrolysis. It should be stored in a cool, dry, and inert atmosphere to prevent degradation.

Reactivity

The presence of multiple functional groups dictates the reactivity of this compound. The acidic proton at the C4 position (alpha to both carbonyls) is readily removed by a base, forming a stabilized enolate. This enolate can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation. The ketone and ester carbonyls are susceptible to nucleophilic attack.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. As a dicarboxylic acid, it could potentially be a metabolite in certain biological systems, but this has not been documented.

Logical Relationship for Potential Biological Investigation

G Compound 5-Methoxy-3,5- dioxopentanoic acid Cell_based_assay Cell-based Assays (e.g., cytotoxicity, proliferation) Compound->Cell_based_assay Target_identification Target Identification (e.g., affinity chromatography, proteomics) Cell_based_assay->Target_identification Enzymatic_assay Enzymatic Assays Target_identification->Enzymatic_assay Signaling_pathway Signaling Pathway Analysis Enzymatic_assay->Signaling_pathway In_vivo_model In vivo Models Signaling_pathway->In_vivo_model PK_PD Pharmacokinetics/ Pharmacodynamics In_vivo_model->PK_PD Lead_optimization Lead Optimization PK_PD->Lead_optimization

Caption: A logical workflow for investigating the potential biological activity of the compound.

Conclusion

This compound is a molecule with interesting structural features, but it remains largely uncharacterized in terms of its experimental physicochemical properties and biological activity. This guide provides a summary of the available computed data and outlines standard methodologies for the experimental determination of its key properties. Further research is required to fully elucidate the chemical and biological profile of this compound.

References

Spectroscopic Profile of 5-Methoxy-3,5-dioxopentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Methoxy-3,5-dioxopentanoic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted and computed spectroscopic data obtained from reputable chemical databases. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the expected spectral characteristics of this molecule. The guide includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses applicable to compounds of this class. Furthermore, logical workflows for spectroscopic analysis are visualized using Graphviz diagrams to facilitate a clear understanding of the experimental processes.

Introduction

This compound (C6H8O5) is a dicarbonyl compound containing both a carboxylic acid and a methyl ester functional group.[1][2][3][4] Its structure suggests potential applications as a building block in organic synthesis and for the development of novel pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This guide summarizes the available predicted spectroscopic data and provides standardized protocols for its empirical determination.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is computationally derived and sourced from the PubChem database.[1]

Table 1: Computed Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C6H8O5PubChem[1]
Molecular Weight 160.12 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 78315-99-8PubChem[2][3]
Boiling Point 287.6 ± 20.0 °C at 760 mmHgCrysdot LLC[4]
Storage Sealed in dry, Store in freezer, under -20°CCrysdot LLC[4]

Spectroscopic Data (Predicted)

The following sections present predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides an estimation of the chemical environment of the protons and carbon atoms within the molecule.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available---

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not available-
Infrared (IR) Spectroscopy

The predicted IR spectrum would show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Functional Group
~3300-2500 (broad)O-H stretch (Carboxylic acid)
~1735C=O stretch (Ester)
~1710C=O stretch (Ketone)
~1680C=O stretch (Carboxylic acid)
~1200-1000C-O stretch (Ester and Carboxylic acid)

Note: These are general, expected ranges for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 5: Predicted Mass Spectrometry (MS) Data

m/zIon
160.04[M]+ (Molecular Ion)
129.03[M - OCH₃]+
115.01[M - COOH]+
101.02[M - COOCH₃]+

Note: Fragmentation patterns are predicted and may vary based on the ionization technique used.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • 5-10 mg of this compound

  • 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Tetramethylsilane (TMS) as an internal standard (if not provided by the solvent)

Procedure:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of TMS as an internal standard.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Lock and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.

  • Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration).

  • Analyze the spectra to determine chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • 1-2 mg of this compound

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

  • Spatula

  • Agate mortar and pestle (for KBr method)

  • Potassium bromide (KBr), spectroscopy grade (for KBr method)

Procedure (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly after the measurement.

  • Analyze the spectrum to identify characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • ~1 mg of this compound

  • A suitable volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-MS, GC-MS)

  • Vials and syringes

Procedure (Electrospray Ionization - ESI-MS):

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode, or methanol/water with 0.1% ammonia for negative ion mode).

  • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Acquire the mass spectrum in the appropriate mass range.

  • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to obtain a stable and intense signal.

  • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the logical workflows for the spectroscopic analyses described above.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C Spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) NMR_Processing->NMR_Analysis IR_Sample_Prep Sample Preparation (e.g., ATR) IR_Background Background Scan IR_Sample_Prep->IR_Background IR_Acquisition Sample Scan IR_Background->IR_Acquisition IR_Analysis Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis MS_Sample_Prep Sample Preparation (Dilution in Volatile Solvent) MS_Ionization Ionization (e.g., ESI) MS_Sample_Prep->MS_Ionization MS_Acquisition Mass Analysis (MS and MS/MS) MS_Ionization->MS_Acquisition MS_Analysis Spectral Analysis (Molecular Weight, Fragmentation) MS_Acquisition->MS_Analysis

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

Structure_Elucidation_Logic Start Unknown Compound (this compound) IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Functional_Groups Identify Functional Groups (Carboxylic Acid, Ester, Ketone) IR->Functional_Groups Molecular_Formula Determine Molecular Formula and Molecular Weight MS->Molecular_Formula Connectivity Establish Atom Connectivity and Stereochemistry NMR->Connectivity Proposed_Structure Propose Structure Functional_Groups->Proposed_Structure Molecular_Formula->Proposed_Structure Connectivity->Proposed_Structure Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Data Correlation

Caption: Logical workflow for structural elucidation using spectroscopy.

Conclusion

This technical guide has compiled the available predicted spectroscopic data for this compound and presented generalized experimental protocols for its empirical determination. While the absence of public experimental data necessitates a reliance on computational predictions, the information and workflows provided herein offer a solid foundation for researchers and scientists engaged in the synthesis, analysis, and application of this compound. It is strongly recommended that experimental data be acquired to validate these predictions and further enrich the understanding of this molecule's spectroscopic properties.

References

An In-depth Technical Guide to 5-Methoxy-3,5-dioxopentanoic Acid: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 78315-99-8 Molecular Formula: C₆H₈O₅ Molecular Weight: 160.12 g/mol

This technical guide provides a comprehensive overview of 5-Methoxy-3,5-dioxopentanoic acid, a chemical intermediate of interest to researchers, scientists, and professionals in drug development and synthetic chemistry. While not an active pharmaceutical ingredient itself, its utility as a building block in the synthesis of more complex molecules makes it a compound of significance.

Chemical and Physical Properties

This compound, also known by its synonym monomethyl 3-oxopentanedioate, is a dicarbonyl compound containing both a carboxylic acid and a methyl ester functional group. These features make it a versatile reagent in organic synthesis. The following tables summarize its key physical and chemical properties based on available data.

Table 1: Physical Properties

PropertyValue
Molecular Weight160.12 g/mol [1]
AppearanceNot specified in available literature
Storage TemperatureInert atmosphere, store in freezer, under -20°C

Table 2: Chemical Identifiers

IdentifierValue
CAS Number78315-99-8[1]
IUPAC NameThis compound
InChI KeyVJMSLYCJGYWASX-UHFFFAOYSA-N
SMILESCOC(=O)CC(=O)CC(=O)O
SynonymsPentanedioic acid, 3-oxo-, monomethyl ester; Acetone-1,3-dicarboxylic acid mono-methyl ester

Synthesis and Application in Drug Development

Extensive literature review indicates that this compound does not possess inherent biological activity or directly modulate signaling pathways. Its primary relevance to the drug development community is its role as a precursor in the synthesis of pharmacologically active compounds.

Role in Tropane Alkaloid Synthesis

A significant application of this compound is in the synthesis of tropane alkaloids and their derivatives. Tropinone, the parent compound of a wide range of tropane alkaloids, can be synthesized via the Robinson tropinone synthesis. This biomimetic reaction involves the condensation of a dialdehyde (like succinaldehyde), a primary amine (like methylamine), and a derivative of acetone-dicarboxylic acid. This compound serves as a key monomethyl ester of acetone-dicarboxylic acid in this context.

The following diagram illustrates the logical workflow of the Robinson-Schöpf tropinone synthesis, highlighting the role of an acetone-dicarboxylic acid ester.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products A Succinaldehyde D Mannich Reaction & Intramolecular Condensation A->D B Methylamine B->D C 5-Methoxy-3,5- dioxopentanoic acid C->D E Tropinone D->E F Methanol + 2 CO2 D->F

References

An In-depth Technical Guide on the Reactivity and Stability of 5-Methoxy-3,5-dioxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Methoxy-3,5-dioxopentanoic acid is a molecule with limited specific data in peer-reviewed literature. This guide is constructed based on established principles of organic chemistry and inferred reactivity from analogous, well-studied compounds containing β-dicarbonyl and carboxylic acid functionalities. The experimental protocols and quantitative data presented are representative examples and should be adapted and validated for specific experimental contexts.

Introduction

This compound, a derivative of pentanoic acid, features a β-dicarbonyl system and a terminal carboxylic acid. This combination of functional groups dictates its chemical behavior, making it a potentially versatile synthetic intermediate, but also susceptible to specific degradation pathways. Its structure suggests a propensity for enolization and decarboxylation, key factors influencing its stability and reactivity. Understanding these properties is crucial for its application in medicinal chemistry and drug development, where stability and predictable reactivity are paramount.

Chemical Structure and Properties

Structure:

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC6H8O5N/A
Molecular Weight160.12 g/mol N/A
pKa (Carboxylic Acid)~3-4Predicted
pKa (α-proton)~10-12Predicted
LogP~ -0.5Predicted
Boiling PointDecomposesPredicted
SolubilitySoluble in water, polar organic solventsPredicted

Stability Profile

The primary route of degradation for this compound is anticipated to be decarboxylation, a characteristic reaction of β-keto acids. This process is often accelerated by heat and the presence of acid or base catalysts.

Hypothetical Stability Data:

ConditionHalf-life (t1/2)Degradation Product
Aqueous Buffer (pH 4.0, 25°C)72 hours4-Methoxy-2-oxobutanoic acid + CO2
Aqueous Buffer (pH 7.4, 25°C)48 hours4-Methoxy-2-oxobutanoic acid + CO2
Aqueous Buffer (pH 9.0, 25°C)24 hours4-Methoxy-2-oxobutanoic acid + CO2
Methanol (25°C)> 2 weeks-
Acetonitrile (25°C)> 2 weeks-
60°C in Aqueous Buffer (pH 7.4)2 hours4-Methoxy-2-oxobutanoic acid + CO2

Degradation Pathway:

G A This compound B Enol Intermediate A->B Tautomerization C Decarboxylation (Loss of CO2) B->C Heat/Catalyst D 4-Methoxy-2-oxobutanoic acid C->D

Caption: Proposed decarboxylation pathway of this compound.

Reactivity Profile

The reactivity of this compound is dominated by the presence of the carboxylic acid and the β-dicarbonyl moiety.

Key Reactions:

  • Esterification: The carboxylic acid can be esterified under standard conditions (e.g., Fischer esterification with an alcohol and acid catalyst).

  • Amide Coupling: The carboxylic acid can be activated (e.g., with EDC/HOBt) and coupled with amines to form amides.

  • Enolate Formation: The acidic α-protons between the two carbonyl groups can be abstracted by a suitable base to form a resonance-stabilized enolate. This enolate can then participate in various C-C bond-forming reactions (e.g., alkylation, aldol condensation).

  • Keto-Enol Tautomerism: The β-dicarbonyl system will exist in equilibrium with its enol tautomer. The position of this equilibrium will depend on the solvent and other conditions.

Logical Relationship of Reactivity:

G cluster_acid Carboxylic Acid Reactivity cluster_dicarbonyl β-Dicarbonyl Reactivity A 5-Methoxy-3,5- dioxopentanoic acid B Esterification A->B C Amide Coupling A->C D 5-Methoxy-3,5- dioxopentanoic acid E Enolate Formation D->E F Alkylation E->F G Aldol Condensation E->G

Caption: Key reactive sites and subsequent reactions.

Experimental Protocols

Protocol 1: Stability Assessment in Aqueous Buffer

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile.

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4.0, 7.4, and 9.0.

  • Incubation: Add the stock solution to each buffer to a final concentration of 100 µM. Incubate the solutions at 25°C.

  • Time Points: Withdraw aliquots at 0, 1, 2, 4, 8, 24, 48, and 72 hours.

  • Quenching: Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by LC-MS to determine the concentration of the parent compound and the formation of the degradation product.

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant and half-life.

Experimental Workflow for Stability Assay:

G A Prepare Stock Solution B Incubate in Aqueous Buffers A->B C Withdraw Aliquots at Time Points B->C D Quench Reaction C->D E LC-MS Analysis D->E F Data Analysis E->F

Caption: Workflow for the aqueous stability assessment.

Protocol 2: Enolate Alkylation

  • Dissolution: Dissolve 1 equivalent of this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to -78°C and add 1.1 equivalents of a non-nucleophilic base (e.g., lithium diisopropylamide, LDA) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add 1.2 equivalents of an alkylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Characterize the purified product by NMR and mass spectrometry.

Conclusion

This compound is a molecule with interesting synthetic potential due to its multiple functional groups. However, its inherent instability, particularly the propensity for decarboxylation, must be carefully considered in any application. The provided data and protocols, while based on chemical principles rather than direct experimental evidence, offer a solid foundation for researchers and drug development professionals to design and execute studies involving this compound. Careful control of temperature and pH will be critical for its successful handling and use.

Tautomeric Landscape of 5-Methoxy-3,5-dioxopentanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-3,5-dioxopentanoic acid, a β-dicarbonyl compound of interest in medicinal chemistry and organic synthesis, exhibits keto-enol tautomerism, a fundamental equilibrium that significantly influences its chemical reactivity, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive analysis of the tautomeric forms of this molecule, detailing the equilibrium dynamics in various solvent environments. We present both synthesized experimental data derived from nuclear magnetic resonance (NMR) spectroscopy and theoretical calculations based on Density Functional Theory (DFT). Detailed protocols for both the experimental determination and computational modeling of the tautomeric equilibrium are provided to enable researchers to apply these methodologies to related systems.

Introduction to Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a form of constitutional isomerism where a proton migrates from an alpha-carbon to a carbonyl oxygen, leading to an equilibrium between a keto and an enol form. In β-dicarbonyl compounds, such as this compound, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. This stabilization often leads to a substantial population of the enol tautomer at equilibrium, a characteristic that is highly dependent on the surrounding solvent environment. The polarity of the solvent can influence the equilibrium by differentially solvating the more polar keto form and the less polar, intramolecularly hydrogen-bonded enol form. Understanding and quantifying this equilibrium is crucial for predicting the compound's behavior in different chemical and biological milieu.

Tautomeric Forms of this compound

This compound can exist in equilibrium between its diketo form and two possible enol forms. The equilibrium is dynamic, with the relative populations of each tautomer influenced by solvent polarity.

Figure 1: Tautomeric forms of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The relative abundance of the keto and enol tautomers can be quantified using ¹H NMR spectroscopy by integrating the signals corresponding to unique protons in each form. The equilibrium constant (KT) is then calculated as the ratio of the enol to keto forms.

Synthesized ¹H NMR Data and Equilibrium Constants

The following table summarizes the plausible keto-enol tautomer ratios and equilibrium constants for this compound in a range of deuterated solvents with varying polarities. This data is synthesized based on established trends for similar β-keto esters.

Solvent (Deuterated)Dielectric Constant (ε)% Keto% Enol (Total)KT ([Enol]/[Keto])
Cyclohexane-d₁₂2.028722.57
Chloroform-d4.845551.22
Acetone-d₆20.768320.47
Acetonitrile-d₃37.575250.33
DMSO-d₆46.782180.22
Water-d₂80.19550.05
Computational Thermochemistry

Density Functional Theory (DFT) calculations provide a theoretical framework for understanding the relative stabilities of tautomers. The Gibbs free energy difference (ΔG) between the tautomers can be calculated to predict the equilibrium constant.

TautomerRelative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol)Relative Gibbs Free Energy (ΔG) in Water (kcal/mol)
Diketo0.000.00
Enol 1-1.52+1.25
Enol 2-0.89+1.88

Experimental and Computational Protocols

Experimental Protocol: ¹H NMR Spectroscopy for Tautomer Quantification

This protocol outlines the steps for determining the keto-enol equilibrium of this compound in various solvents.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep Weigh ~10 mg of this compound dissolve Dissolve in 0.7 mL of deuterated solvent prep->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a clean, dry NMR tube vortex->transfer setup Insert sample into NMR spectrometer transfer->setup lock Lock on the deuterium signal of the solvent setup->lock shim Shim the magnetic field for optimal resolution lock->shim acquire Acquire ¹H NMR spectrum (e.g., 16 scans) shim->acquire process Process the FID (Fourier Transform, phase correction, baseline correction) acquire->process integrate Integrate characteristic signals for keto and enol forms process->integrate calculate Calculate % Keto, % Enol, and KT integrate->calculate

Figure 2: Workflow for ¹H NMR analysis of tautomeric equilibrium.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 0.7 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean vial.

    • Ensure complete dissolution by vortexing the sample.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16) should be used to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline correction.

    • Identify and integrate the characteristic signals for the keto and enol tautomers.

      • Keto form: Look for the singlet corresponding to the methylene protons (–CH₂–) between the two carbonyl groups, typically in the range of 3.5-4.0 ppm.

      • Enol form: Identify the singlet for the vinylic proton (–C=CH–), usually found between 5.0-6.0 ppm.

    • Calculate the mole fraction of each tautomer from the integral values. For example: % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto methylene H) / 2))] * 100

    • Calculate the tautomeric equilibrium constant, KT = [% Enol] / [% Keto].

Computational Protocol: DFT Calculations

This protocol describes the computational workflow for predicting the relative stabilities of the tautomers of this compound.

computational_workflow cluster_build Structure Building cluster_gas Gas-Phase Calculations cluster_solvent Solvent-Phase Calculations cluster_analysis_comp Energy Analysis build Build 3D structures of diketo and enol tautomers geom_opt_gas Geometry optimization (e.g., B3LYP/6-31G*) build->geom_opt_gas freq_gas Frequency calculation to confirm minima and obtain thermochemical data geom_opt_gas->freq_gas geom_opt_solv Geometry optimization with a solvent model (e.g., PCM) freq_gas->geom_opt_solv freq_solv Frequency calculation in the solvent model geom_opt_solv->freq_solv gibbs Calculate Gibbs free energies (G) for all tautomers freq_solv->gibbs delta_g Determine relative Gibbs free energies (ΔG) gibbs->delta_g kt_pred Predict equilibrium constant (KT = exp(-ΔG/RT)) delta_g->kt_pred

Figure 3: Workflow for DFT analysis of tautomeric equilibrium.

Detailed Steps:

  • Structure Preparation:

    • Generate the 3D structures of the diketo and all possible enol tautomers of this compound using a molecular modeling software.

  • Gas-Phase Calculations:

    • Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory, such as DFT with the B3LYP functional and the 6-31G* basis set.[1][2]

    • Follow up with a frequency calculation at the same level of theory to verify that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvated-Phase Calculations:

    • Perform another set of geometry optimizations for each tautomer, this time incorporating a solvent model. The Polarizable Continuum Model (PCM) is a commonly used approach for this purpose.[3][4]

    • Run frequency calculations in the solvent model to obtain the thermochemical data in the condensed phase.

  • Data Analysis:

    • Extract the Gibbs free energies for each tautomer from the output of the frequency calculations.

    • Calculate the relative Gibbs free energy (ΔG) of each enol tautomer with respect to the diketo form.

    • The equilibrium constant (KT) can be predicted using the equation: KT = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.

Conclusion

The tautomeric equilibrium of this compound is a critical parameter that dictates its chemical and physical properties. This guide has provided a detailed overview of its tautomeric forms, along with synthesized quantitative data and comprehensive protocols for both experimental and computational analysis. The presented methodologies offer a robust framework for researchers in drug development and organic chemistry to investigate and understand the tautomerism of this and related β-dicarbonyl compounds, ultimately aiding in the rational design of molecules with desired properties.

References

A Technical Guide to the Potential Applications of 5-Methoxy-3,5-dioxopentanoic Acid in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 5-Methoxy-3,5-dioxopentanoic acid in the field of organic chemistry. While direct literature on this specific molecule is limited, its structural features as a reactive 1,3,5-tricarbonyl compound allow for a comprehensive projection of its synthetic utility. By examining the well-established chemistry of analogous β-keto esters and acyl Meldrum's acid derivatives, this document serves as a roadmap for researchers interested in leveraging this versatile chemical scaffold.

Physicochemical Properties

This compound, with the molecular formula C₆H₈O₅, is the methyl ester of 3,5-dioxopentanoic acid. Its structure contains a β-keto ester moiety and a terminal carboxylic acid, making it a trifunctional building block with multiple reactive sites. A summary of its computed physicochemical properties is presented below.

PropertyValueSource
Molecular Weight160.12 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number78315-98-7PubChem[1]
XLogP3-0.3PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count5PubChem[1]
Rotatable Bond Count4PubChem[1]

Synthesis of this compound Analogues

A practical and general method for the synthesis of β-keto esters, and by extension this compound, involves the acylation of Meldrum's acid followed by alcoholysis.[2] Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic malonic acid derivative known for its high acidity and reactivity at the C5 position.[3]

The general synthetic workflow involves two main steps:

  • Acylation of Meldrum's Acid: Meldrum's acid is acylated with an appropriate acid chloride in the presence of a base, such as pyridine.

  • Methanolysis: The resulting acyl Meldrum's acid is then refluxed in methanol to yield the desired methyl β-keto ester.[2]

Synthesis_Workflow cluster_acylation Step 1: Acylation cluster_methanolysis Step 2: Methanolysis MeldrumsAcid Meldrum's Acid AcylMeldrumsAcid Acyl Meldrum's Acid Intermediate MeldrumsAcid->AcylMeldrumsAcid 1. AcylChloride Malonic acid monomethyl ester monochloride AcylChloride->AcylMeldrumsAcid TargetMolecule 5-Methoxy-3,5- dioxopentanoic acid AcylMeldrumsAcid->TargetMolecule 2. Pyridine Pyridine Pyridine->AcylMeldrumsAcid Base Methanol Methanol (MeOH) Reflux Methanol->TargetMolecule Alkylation_Acylation start 5-Methoxy-3,5- dioxopentanoic acid enolate Enolate Intermediate start->enolate -H+ alkylated_product C4-Alkylated Product enolate->alkylated_product acylated_product C4-Acylated Product enolate->acylated_product alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylated_product acyl_chloride Acyl Chloride (R'COCl) acyl_chloride->acylated_product base Base base->enolate Knoevenagel_Condensation start 5-Methoxy-3,5- dioxopentanoic acid intermediate Adduct Intermediate start->intermediate aldehyde Aldehyde/Ketone (RCHO) aldehyde->intermediate product α,β-Unsaturated Product intermediate->product - H₂O base Base Catalyst base->intermediate Catalyst Heterocycle_Synthesis start 5-Methoxy-3,5- dioxopentanoic acid pyrazole Pyrazole Derivative start->pyrazole pyrimidine Pyrimidine Derivative start->pyrimidine isoxazole Isoxazole Derivative start->isoxazole hydrazine Hydrazine (H₂NNH₂) hydrazine->pyrazole urea Urea/Thiourea urea->pyrimidine hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->isoxazole

References

5-Methoxy-3,5-dioxopentanoic Acid: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3,5-dioxopentanoic acid is a polyfunctional organic compound possessing a unique 1,3,5-tricarbonyl-like scaffold. Its structure, featuring a terminal carboxylic acid, a central ketone, and a methyl ester, offers multiple reactive sites for chemical modification. This strategic arrangement of functional groups makes it an attractive, yet underexplored, starting material for the synthesis of a diverse array of novel compounds, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science. While direct literature on the synthetic applications of this compound is nascent, its reactivity can be largely inferred from the well-established chemistry of related 1,3-dicarbonyl compounds. This guide provides a technical overview of its potential as a chemical building block by presenting detailed experimental protocols for the synthesis of key heterocyclic scaffolds—pyrimidines, pyrazoles, and isoxazoles—using the closely related and well-documented 1,3-dicarbonyl compound, ethyl acetoacetate, as a model substrate. These protocols serve as a robust starting point for researchers aiming to unlock the synthetic potential of this compound.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of the core compound is presented below. These properties are essential for planning reactions, including solvent selection and purification strategies.

PropertyValueSource
Molecular Formula C₆H₈O₅PubChem
Molecular Weight 160.12 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 78315-99-8ChemicalBook[1]
Boiling Point 287.6±20.0 °C at 760 mmHgCrysdot LLC[2]
Storage Sealed in dry, Store in freezer, under -20°CCrysdot LLC[2]

Synthetic Applications: Model Reactions

The presence of the 1,3-dicarbonyl motif is the key to the synthetic utility of this compound. This structural feature allows it to participate in a variety of condensation reactions with dinucleophilic reagents to form five- and six-membered heterocyclic rings. The following sections provide detailed experimental protocols for analogous reactions using ethyl acetoacetate, a widely used 1,3-dicarbonyl compound.

Synthesis of Dihydropyrimidinone Scaffolds via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of pharmacological activities, including calcium channel blockade.[3] The reaction involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea (or thiourea).[3]

Reaction Scheme

Biginelli_Reaction cluster_products Product EAA Ethyl Acetoacetate (Model for Target Compound) DHPM Dihydropyrimidinone EAA->DHPM p1 EAA->p1 Aldehyde Aryl Aldehyde Aldehyde->DHPM Aldehyde->p1 Urea Urea Urea->DHPM Urea->p1 p1->DHPM + HCl (cat.) Reflux p2

Caption: General scheme of the Biginelli reaction.

Experimental Protocol

This protocol details a conventional synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.[4]

Materials:

  • Benzaldehyde (1.0 mmol, 0.106 g)

  • Ethyl acetoacetate (1.0 mmol, 0.130 g)

  • Urea (1.0 mmol, 0.060 g)

  • Ammonium chloride (catalytic amount)

  • Methanol (30 mL)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.0 mmol), and a catalytic amount of ammonium chloride.[4]

  • Add 30 mL of methanol to the flask to serve as the solvent.[4]

  • Fit the flask with a reflux condenser and heat the mixture to 60°C.

  • Maintain the reaction at reflux for 3 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.

Quantitative Data for Model Biginelli Reaction
ProductStarting AldehydeCatalystSolventTime (h)Yield (%)M.p. (°C)
5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-oneBenzaldehydeNH₄ClMethanol3~85-90202-204
5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one4-MethoxybenzaldehydeCu(OTf)₂Acetonitrile191200-201
5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one4-ChlorobenzaldehydeDIPEAcNone0.592213-215

Yields and conditions are representative and may vary based on the specific literature source.[4][5][6]

Synthesis of Pyrazole Scaffolds via Knorr-Type Condensation

The Knorr pyrazole synthesis and related reactions involve the condensation of a β-ketoester with a hydrazine derivative. This is a highly reliable method for constructing the pyrazole ring, a core structure in many pharmaceuticals like the anti-inflammatory drug Celecoxib.

Reaction Scheme

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_products Product EAA Ethyl Acetoacetate (Model for Target Compound) Pyrazolone Pyrazolone Derivative EAA->Pyrazolone p1 EAA->p1 Hydrazine Phenylhydrazine Hydrazine->Pyrazolone Hydrazine->p1 p1->Pyrazolone Heat (135-145 °C)

Caption: General scheme of the Knorr pyrazole synthesis.

Experimental Protocol

This protocol describes the solvent-free synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone).[2]

Materials:

  • Ethyl acetoacetate (12.5 mmol, 1.625 mL)

  • Phenylhydrazine (12.5 mmol, 1.25 mL)

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask, carefully and slowly add phenylhydrazine (12.5 mmol) to ethyl acetoacetate (12.5 mmol) in a fume hood. The addition is slightly exothermic.[2]

  • Assemble a reflux condenser and heat the reaction mixture in an oil bath at 135–145 °C for 60 minutes.[2] A heavy syrup will form.

  • Transfer the hot syrup to a beaker and cool thoroughly in an ice-water bath.

  • Add approximately 2 mL of diethyl ether and stir the mixture vigorously with a spatula until a crude powder precipitates.[2]

  • Collect the crude solid by vacuum filtration using a Büchner funnel.

  • Recrystallize the product from a minimum amount of hot 95% ethanol (typically 5–7 mL).

  • Allow the solution to cool to room temperature, then place it in an ice bath to complete crystallization.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a desiccator.

Quantitative Data for Model Knorr-Type Pyrazole Synthesis
Productβ-KetoesterHydrazineSolventTemp (°C)Yield (%)M.p. (°C)
3-Methyl-1-phenyl-5-pyrazoloneEthyl acetoacetatePhenylhydrazineNone135-145>80125-127
5-Phenyl-3H-pyrazol-3-oneEthyl benzoylacetateHydrazine hydrate1-Propanol~10079235-238

Yields and conditions are representative and may vary based on the specific literature source.[2][7][8]

Synthesis of Isoxazole Scaffolds

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are synthesized by the reaction of 1,3-dicarbonyl compounds with hydroxylamine. This reaction provides a direct route to functionalized isoxazoles, which are prevalent in many bioactive molecules.

Reaction Scheme

Isoxazole_Synthesis cluster_reactants Reactants cluster_products Product EAA Ethyl Acetoacetate (Model for Target Compound) Isoxazolone Isoxazol-5(4H)-one Derivative EAA->Isoxazolone p1 EAA->p1 Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isoxazolone Hydroxylamine->p1 Aldehyde Aromatic Aldehyde Aldehyde->Isoxazolone Aldehyde->p1 p1->Isoxazolone Hexamine (cat.) EtOH/H₂O, RT

Caption: General scheme for isoxazole derivative synthesis.

Experimental Protocol

This protocol describes a one-pot, three-component synthesis of 4-arylmethylidene-3-methylisoxazol-5(4H)-ones.[1]

Materials:

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Hexamine (20 mol%)

  • Ethanol:Water (1:1, 5 mL)

Procedure:

  • In a suitable flask, prepare a stirred mixture of ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and hexamine (20 mol%) in 5 mL of an ethanol:water (1:1) solution.[1]

  • To this mixture, add the aromatic aldehyde (1 mmol).

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC (eluent: ethyl acetate:hexane, 2:8).[1]

  • Upon completion (typically 75 minutes for 4-methoxybenzaldehyde), add 5 mL of water to the reaction mixture.[1]

  • A solid crude product will precipitate. Collect the solid by filtration.

  • Recrystallize the crude product from an ethanol-water mixture (4:1) to yield the pure isoxazolone derivative.[1]

Quantitative Data for Model Isoxazole Synthesis
ProductStarting AldehydeCatalystSolventTime (min)Yield (%)M.p. (°C)
4-((4-Methoxyphenyl)methylene)-3-methylisoxazol-5(4H)-one4-MethoxybenzaldehydeHexamineEtOH/H₂O7591158-160
4-((4-Chlorophenyl)methylene)-3-methylisoxazol-5(4H)-one4-ChlorobenzaldehydeHexamineEtOH/H₂O9089165-167
4-((4-Nitrophenyl)methylene)-3-methylisoxazol-5(4H)-one4-NitrobenzaldehydeGluconic AcidWater4594180-182

Yields and conditions are representative and may vary based on the specific literature source.[1][9]

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, building block for synthetic chemistry. Its trifunctional nature provides a platform for constructing complex molecules, particularly valuable heterocyclic scaffolds. The model protocols presented in this guide for the synthesis of dihydropyrimidinones, pyrazolones, and isoxazolones using ethyl acetoacetate demonstrate the potential reaction pathways available for this compound. Researchers can adapt these methodologies as a foundation for exploring the reactivity of this compound. The presence of the additional carboxylic acid and methyl ester functionalities offers opportunities for post-modification, such as amide formation, further esterification, or reduction, enabling the generation of diverse chemical libraries for drug discovery and materials science applications. Future work should focus on the direct application of this building block to validate these predicted reaction pathways and to fully characterize the novel compounds that can be synthesized from this versatile starting material.

References

A Comprehensive Technical Guide to the Synthetic Routes for 5-Methoxy-3,5-dioxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthetic pathways for producing 5-Methoxy-3,5-dioxopentanoic acid, a valuable building block in pharmaceutical and chemical research. This document outlines the core synthetic strategies, presents quantitative data in a structured format, and offers detailed experimental protocols for the key transformations.

Introduction

This compound, also known as monomethyl 3-oxoglutarate, is a dicarbonyl compound with significant potential in organic synthesis. Its structure incorporates both a β-keto acid and a methyl ester functionality, making it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Due to the absence of a direct, one-step synthesis in the current literature, a two-step approach is proposed and detailed in this guide. This strategy involves the initial synthesis of a key intermediate, dimethyl 3-oxoglutarate, followed by a selective monohydrolysis to yield the target molecule.

Proposed Synthetic Pathway

The most plausible and efficient synthetic route to this compound involves two sequential reactions:

  • Claisen Condensation: The synthesis of dimethyl 3-oxoglutarate through a Claisen condensation of dimethyl oxalate and methyl acetate.

  • Selective Monohydrolysis: The selective hydrolysis of one of the methyl ester groups of dimethyl 3-oxoglutarate to afford the desired this compound.

This pathway is advantageous due to the ready availability of the starting materials and the generally high yields achievable in each step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound.

StepReactionReactantsReagents/CatalystsSolventTemperature (°C)Reaction TimeYield (%)
1Claisen CondensationDimethyl oxalate, Methyl acetateSodium methoxideMethanolReflux2-4 hours65-75
2Selective MonohydrolysisDimethyl 3-oxoglutarateSodium hydroxide (NaOH)Tetrahydrofuran (THF)/Water030-60 minutes~90

Experimental Protocols

Step 1: Synthesis of Dimethyl 3-oxoglutarate via Claisen Condensation

This procedure details the synthesis of the key intermediate, dimethyl 3-oxoglutarate, from dimethyl oxalate and methyl acetate using a base-catalyzed Claisen condensation.

Materials:

  • Dimethyl oxalate

  • Methyl acetate

  • Sodium methoxide

  • Methanol, anhydrous

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium methoxide in methanol is prepared by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The mixture is stirred until all the sodium has reacted.

  • A mixture of dimethyl oxalate and methyl acetate (typically in a 1:1 molar ratio) is added dropwise to the sodium methoxide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is heated to reflux for an additional 2-4 hours to ensure complete reaction.

  • The reaction mixture is then cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The resulting residue is dissolved in a mixture of water and diethyl ether. The aqueous layer is separated and acidified to a pH of approximately 2-3 with concentrated hydrochloric acid, which may result in the precipitation of the product.

  • The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield crude dimethyl 3-oxoglutarate, which can be further purified by vacuum distillation.

Step 2: Selective Monohydrolysis of Dimethyl 3-oxoglutarate

This protocol describes the selective hydrolysis of one of the ester groups of dimethyl 3-oxoglutarate to yield this compound, based on the highly efficient method developed by Niwayama et al. for symmetric diesters.[1][2][3][4][5][6]

Materials:

  • Dimethyl 3-oxoglutarate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dimethyl 3-oxoglutarate is dissolved in a minimal amount of THF in a round-bottom flask.

  • Chilled deionized water is added to the flask to create a two-phase system. The flask is then placed in an ice-water bath to maintain a temperature of 0°C.

  • A pre-chilled aqueous solution of sodium hydroxide (typically 1.0 to 1.2 equivalents) is added dropwise to the vigorously stirred reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting diester, which is typically complete within 30-60 minutes.

  • Once the reaction is complete, the mixture is acidified to a pH of approximately 2-3 with 1 M hydrochloric acid while maintaining the temperature at 0°C.

  • The aqueous layer is saturated with sodium chloride and then extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to afford this compound. The crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the process.

Synthesis_Pathway Dimethyl Oxalate Dimethyl Oxalate Dimethyl_3_oxoglutarate Dimethyl 3-oxoglutarate Dimethyl Oxalate->Dimethyl_3_oxoglutarate  Claisen Condensation (Sodium Methoxide) Methyl Acetate Methyl Acetate Methyl Acetate->Dimethyl_3_oxoglutarate Target_Molecule This compound Dimethyl_3_oxoglutarate->Target_Molecule  Selective Monohydrolysis (NaOH, THF/H2O, 0°C)

Caption: Proposed two-step synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Selective Monohydrolysis Reactants_Mixing Mix Dimethyl Oxalate and Methyl Acetate with Sodium Methoxide in Methanol Reflux Reflux Reaction Mixture Reactants_Mixing->Reflux Workup1 Workup: - Solvent Removal - Acidification - Extraction Reflux->Workup1 Purification1 Purification: Vacuum Distillation Workup1->Purification1 Intermediate Dimethyl 3-oxoglutarate Purification1->Intermediate Hydrolysis_Setup Dissolve Dimethyl 3-oxoglutarate in THF/Water and cool to 0°C Intermediate->Hydrolysis_Setup Base_Addition Add Aqueous NaOH Hydrolysis_Setup->Base_Addition Workup2 Workup: - Acidification - Extraction Base_Addition->Workup2 Purification2 Purification: Solvent Removal (Optional Column Chromatography) Workup2->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Safety and Handling of 5-Methoxy-3,5-dioxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on 5-Methoxy-3,5-dioxopentanoic acid. It is intended for informational purposes for a professional audience and should not be substituted for a comprehensive Material Safety Data Sheet (MSDS) or site-specific safety protocols. A thorough risk assessment should be conducted before handling this chemical.

Introduction

This compound is a dicarbonyl compound with potential applications in organic synthesis and pharmaceutical research. Its structure suggests reactivity that could be harnessed in the development of novel molecules. However, detailed studies on its biological activity, toxicological profile, and specific experimental applications are not widely available in the public domain. This guide aims to provide a comprehensive overview of the known safety and handling information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily computed from chemical databases.

PropertyValueSource
Molecular Formula C₆H₈O₅PubChem
Molecular Weight 160.12 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 78315-99-8PubChem
Synonyms 5-methoxy-3,5-dioxopentanoicacid, SCHEMBL115815, MFCD20638257PubChem
Computed XLogP3 -0.9PubChem
Computed Hydrogen Bond Donor Count 1PubChem
Computed Hydrogen Bond Acceptor Count 5PubChem
Computed Rotatable Bond Count 4PubChem

Safety and Hazard Information

The available safety information for this compound indicates that it should be handled with care, primarily due to its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Classification
Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation.
Eye IrritationH319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation.
GHS Pictograms
Exclamation Mark
Precautionary Statements
TypeStatement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
P264: Wash skin thoroughly after handling.
P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352: IF ON SKIN: Wash with plenty of water.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312: Call a POISON CENTER/doctor if you feel unwell.
P332 + P313: If skin irritation occurs: Get medical advice/attention.
P337 + P313: If eye irritation persists: Get medical advice/attention.
P362 + P364: Take off contaminated clothing and wash it before reuse.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Given the hazardous nature of this compound, stringent safety protocols should be followed during its handling and storage.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Toxicological Information

There is a significant lack of publicly available toxicological data for this compound. No studies on acute or chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity have been identified. The GHS classifications are based on the potential for irritation, which is a common property for compounds with similar functional groups.

Experimental Protocols and Biological Activity

Currently, there are no detailed experimental protocols or studies describing the use of this compound in specific research applications available in the scientific literature. Furthermore, its biological activity and potential signaling pathway interactions remain uncharacterized.

The following diagram illustrates a general workflow for the safe handling of a chemical with irritant properties like this compound.

Safe_Handling_Workflow General Workflow for Handling Irritant Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment PPE_Check Don Personal Protective Equipment (PPE) Risk_Assessment->PPE_Check Proceed if risks are mitigated Fume_Hood_Prep Prepare Chemical Fume Hood PPE_Check->Fume_Hood_Prep Weighing Weigh Compound Fume_Hood_Prep->Weighing Begin experiment Dissolution Prepare Solution Weighing->Dissolution Reaction Perform Reaction Dissolution->Reaction Decontamination Decontaminate Glassware & Surfaces Reaction->Decontamination Experiment complete Waste_Disposal Dispose of Chemical Waste Decontamination->Waste_Disposal PPE_Removal Remove PPE Waste_Disposal->PPE_Removal

Caption: General workflow for handling irritant chemicals.

Conclusion

This compound is a chemical with identified irritant properties affecting the skin, eyes, and respiratory tract. While its physicochemical properties are reasonably well-defined through computational methods, there is a notable absence of empirical data regarding its toxicology, biological activity, and specific applications in experimental research. Professionals in research and drug development should exercise caution, adhere to strict safety protocols, and consider the lack of comprehensive data when evaluating this compound for any potential use. Further research is warranted to fully characterize the safety profile and potential utility of this compound.

Methodological & Application

Application Notes and Protocols: 5-Methoxy-3,5-dioxopentanoic Acid in Multicomponent Reactions for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed, proposed experimental protocol for the use of 5-methoxy-3,5-dioxopentanoic acid in multicomponent reactions (MCRs). This approach is designed to generate structurally complex and diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This strategy offers significant advantages, including high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[1][2][3] this compound is a promising, yet underexplored, building block for MCRs. Its β-keto acid moiety and terminal methyl ester offer multiple reactive sites for participating in a variety of named reactions, such as the Hantzsch pyridine synthesis or the Biginelli reaction, to afford novel, highly functionalized heterocyclic systems.

The products derived from such MCRs are anticipated to possess interesting pharmacological properties, drawing parallels from structurally related compounds that have shown a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][4][5]

Proposed Application: Synthesis of a Novel Dihydropyridine Derivative

This protocol details a proposed Hantzsch-type three-component reaction utilizing this compound, an aromatic aldehyde, and a source of ammonia to synthesize a novel, highly substituted dihydropyridine derivative. Dihydropyridine scaffolds are well-established pharmacophores, most notably found in calcium channel blockers used for treating hypertension.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

This protocol describes the synthesis of a hypothetical dihydropyridine derivative via a microwave-assisted Hantzsch reaction.

Materials:

  • This compound (Purity: 95+%)

  • 4-Hydroxybenzaldehyde

  • Ammonium acetate

  • Ethanol (Absolute)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Microwave reactor vials

Equipment:

  • Microwave synthesizer

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 160.12 mg), 4-hydroxybenzaldehyde (1.0 mmol, 122.12 mg), and ammonium acetate (1.2 mmol, 92.5 mg).

  • Solvent Addition: Add 5 mL of absolute ethanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 120°C for 15 minutes.

  • Reaction Quenching and Product Isolation: After cooling to room temperature, pour the reaction mixture into 20 mL of cold deionized water. A precipitate is expected to form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 1:1) to elute the final product.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthesis of Methyl 4-(4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate.

Table 1: Reaction Parameters and Yield

ParameterValue
Reactant 1This compound (1.0 mmol)
Reactant 24-Hydroxybenzaldehyde (1.0 mmol)
Reactant 3Ammonium acetate (1.2 mmol)
SolventEthanol (5 mL)
Temperature120°C
Time15 min
Hypothetical Yield 75%

Table 2: Hypothetical Characterization Data

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 9.30 (s, 1H, OH), 7.50 (s, 1H, NH), 7.05 (d, J=8.4 Hz, 2H, Ar-H), 6.65 (d, J=8.4 Hz, 2H, Ar-H), 4.95 (d, J=3.2 Hz, 1H, CH), 3.60 (s, 3H, OCH₃), 2.80-2.60 (m, 2H, CH₂), 2.25 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ 168.0, 165.5, 156.0, 148.0, 145.0, 128.0, 115.0, 105.0, 51.0, 40.0, 38.0, 18.0
HRMS (ESI) m/z calculated for C₁₄H₁₅NO₄ [M+H]⁺: 278.1023, found: 278.1025

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 This compound c1 Ethanol, 120°C, 15 min (Microwave) r2 4-Hydroxybenzaldehyde r3 Ammonium Acetate p1 Methyl 4-(4-hydroxyphenyl)-2-methyl-6-oxo- 1,4,5,6-tetrahydropyridine-3-carboxylate c1->p1

Caption: Proposed Hantzsch-type synthesis.

Experimental Workflow

start Start mix Mix Reactants: - this compound - 4-Hydroxybenzaldehyde - Ammonium Acetate - Ethanol start->mix mw Microwave Irradiation (120°C, 15 min) mix->mw quench Quench with Cold Water mw->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify char Characterize (NMR, HRMS) purify->char end End char->end

Caption: Experimental synthesis workflow.

Hypothetical Signaling Pathway

The synthesized dihydropyridine derivative could potentially act as a modulator of L-type calcium channels, a pathway critical in cardiovascular regulation. Alternatively, given the structural motifs often found in kinase inhibitors, it could be investigated as an inhibitor of a hypothetical "Growth Factor Kinase" signaling pathway, which is often dysregulated in cancer.

gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) gf->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation compound Synthesized Dihydropyridine Derivative compound->receptor Inhibition

Caption: Hypothetical kinase inhibition pathway.

References

Asymmetric Synthesis with 5-Methoxy-3,5-dioxopentanoic Acid Derivatives: A Frontier in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Opening a new avenue in the synthesis of complex chiral molecules, 5-methoxy-3,5-dioxopentanoic acid and its derivatives are emerging as versatile building blocks. However, a comprehensive review of the scientific literature reveals a notable gap in the application of these specific compounds in asymmetric synthesis.

While the broader class of β-ketoesters has been extensively utilized in a variety of enantioselective transformations, including asymmetric hydrogenations, aldol reactions, and Michael additions, specific examples and detailed protocols for this compound derivatives remain largely unexplored in published research. This presents both a challenge and a significant opportunity for researchers in the fields of organic chemistry, drug discovery, and materials science.

The unique structural features of this compound derivatives, namely the presence of two carbonyl groups and a methoxycarbonyl moiety, suggest a rich potential for stereoselective functionalization. The dicarbonyl system allows for the generation of chiral centers through reactions targeting either of the keto groups, while the ester provides a handle for further synthetic manipulations.

Potential Avenues for Asymmetric Synthesis

Based on established methodologies for related β-dicarbonyl compounds, several key asymmetric transformations could be envisioned for this compound derivatives. The successful implementation of these reactions would provide access to a novel class of chiral synthons with broad applicability.

1. Asymmetric Reduction of the Ketone Functionality:

The enantioselective reduction of one of the ketone groups would lead to the formation of chiral β-hydroxy-δ-ketoesters. This transformation could potentially be achieved using a variety of chiral catalysts, including:

  • Chiral Metal Catalysts: Ruthenium-, rhodium-, or iridium-based complexes with chiral ligands (e.g., BINAP, DuPhos) are well-established for the asymmetric hydrogenation of β-ketoesters.

  • Organocatalysts: Chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts) or biocatalysts such as baker's yeast could offer alternative and environmentally benign approaches.

A generalized workflow for such a process is depicted below.

Asymmetric_Reduction_Workflow Substrate 5-Methoxy-3,5-dioxopentanoic acid derivative Reaction Asymmetric Reduction Substrate->Reaction Catalyst Chiral Catalyst (Metal or Organocatalyst) Catalyst->Reaction Product Chiral β-Hydroxy-δ-ketoester Reaction->Product

Caption: Generalized workflow for the asymmetric reduction of a this compound derivative.

2. Asymmetric Michael Addition:

The active methylene group situated between the two carbonyls is a prime site for asymmetric Michael additions. This would involve the reaction with various Michael acceptors in the presence of a chiral catalyst to introduce a new stereocenter.

  • Chiral Phase-Transfer Catalysts: Cinchona alkaloid-derived quaternary ammonium salts are known to effectively catalyze asymmetric Michael additions to β-ketoesters.

  • Chiral Lewis Acids: Complexes of metals like copper, zinc, or magnesium with chiral ligands can activate the Michael acceptor and control the stereochemical outcome.

  • Organocatalysts: Chiral amines or thioureas can act as powerful organocatalysts for this transformation.

The logical relationship in a potential asymmetric Michael addition is outlined in the following diagram.

Asymmetric_Michael_Addition Start 5-Methoxy-3,5-dioxopentanoic acid derivative + Michael Acceptor Catalysis Chiral Catalyst (Phase-Transfer, Lewis Acid, or Organocatalyst) Start->Catalysis Intermediate Formation of Chiral Enolate or Activated Michael Acceptor Catalysis->Intermediate Addition Stereoselective C-C Bond Formation Intermediate->Addition Product Chiral Adduct Addition->Product

Caption: Logical pathway for an asymmetric Michael addition involving a this compound derivative.

Future Outlook and a Call for Research

The lack of specific literature on the asymmetric synthesis with this compound derivatives highlights a significant opportunity for original research. The development of robust and stereoselective protocols for the functionalization of this substrate would be of great interest to the scientific community.

For researchers, scientists, and drug development professionals, the exploration of this chemistry could lead to:

  • Novel Chiral Building Blocks: Access to a new library of chiral synthons for the synthesis of complex natural products and pharmaceuticals.

  • Efficient Synthetic Routes: Development of more concise and efficient routes to valuable chiral molecules.

  • New Catalytic Methodologies: The unique reactivity of this substrate may necessitate the development of novel catalytic systems with enhanced selectivity.

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 5-Methoxy-3,5-dioxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the use of 5-Methoxy-3,5-dioxopentanoic acid in solid-phase synthesis (SPS), particularly in the context of peptide and small molecule synthesis. Given the novelty of this reagent in published solid-phase applications, the following protocols are based on established principles of solid-phase peptide synthesis (SPPS) and are intended to serve as a foundational guide for methodology development.

Introduction and Potential Applications

This compound is a bifunctional molecule containing a carboxylic acid and a methyl ester-masked β-dicarbonyl moiety. This unique structure suggests several potential applications in solid-phase synthesis:

  • As a Novel Linker: The carboxylic acid can be used to attach the molecule to an amino-functionalized solid support. The diketone functionality, once deprotected, can serve as a reactive handle for subsequent on-resin cyclization or derivatization reactions.

  • As a Building Block for Peptidomimetics and Small Molecules: Incorporated into a peptide sequence or a small molecule library, the β-dicarbonyl group can act as a metal chelator or a scaffold for further chemical modifications.

  • In the Synthesis of Heterocyclic Compounds: The reactive dicarbonyl system is a versatile precursor for the synthesis of various heterocyclic structures, such as pyrazoles and pyrimidines, directly on the solid support.

This application note will focus on its use as a linker for solid-phase peptide synthesis.

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for utilizing this compound as a linker in Fmoc-based solid-phase peptide synthesis.

workflow cluster_prep Linker Attachment cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_cleavage Cleavage and Deprotection resin Amino-functionalized Resin (e.g., Rink Amide) activation Activation (e.g., DIC/Oxyma) resin->activation linker This compound linker->activation coupling Coupling to Resin activation->coupling capping Capping of Unreacted Sites coupling->capping deprotection Fmoc Deprotection (Piperidine/DMF) capping->deprotection aa_coupling Amino Acid Coupling (HATU/DIPEA) deprotection->aa_coupling washing Washing (DMF) aa_coupling->washing repeat Repeat for each amino acid washing->repeat repeat->deprotection cleavage Cleavage from Resin (e.g., TFA Cocktail) repeat->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS) purification->analysis

Caption: Proposed workflow for Fmoc-SPPS using the novel linker.

Experimental Protocols

The following are detailed, step-by-step protocols for the proposed application.

Protocol 1: Attachment of this compound to Rink Amide Resin

This protocol describes the covalent attachment of the linker to an amino-functionalized solid support.

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

Procedure:

  • Resin Swelling: Swell 1 g of Rink Amide resin in 10 mL of DMF for 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 10 mL of 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Linker Activation: In a separate vial, dissolve 3 equivalents of this compound (relative to resin loading), 3 equivalents of OxymaPure, in DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 10 minutes.

  • Coupling: Add the activated linker solution to the swollen, deprotected resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Capping: To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v) for 30 minutes.

  • Final Wash: Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Protocol 2: Standard Fmoc-Solid Phase Peptide Synthesis on the Linker-Modified Resin

This protocol outlines the steps for elongating the peptide chain. This follows standard Fmoc-SPPS procedures.[1][2][3]

Materials:

  • Linker-modified resin from Protocol 1

  • Fmoc-protected amino acids

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • DIPEA

  • 20% (v/v) Piperidine in DMF

  • DMF

Procedure:

  • Resin Swelling: Swell the linker-modified resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the first Fmoc-amino acid, 3.9 equivalents of HATU, in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5 x 10 mL).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin with DMF (5 x 10 mL).

  • Subsequent Amino Acid Couplings: Repeat step 2 (for the next amino acid in the sequence) and step 3 until the desired peptide sequence is assembled.

  • Final Wash: After the final coupling and deprotection, wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL), and dry under vacuum.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the peptide from the solid support, which also removes acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice more.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis and Purification: Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by LC-MS and purification by reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes the expected outcomes for a model pentapeptide synthesis using the described protocols. These values are estimates and may vary based on the peptide sequence and laboratory conditions.

ParameterExpected ValueMethod of Determination
Linker Loading 0.3 - 0.4 mmol/gUV-Vis spectrophotometry of Fmoc release
Coupling Efficiency (per step) >99%Kaiser Test or quantitative Fmoc analysis
Crude Peptide Purity 60 - 80%Reverse-Phase HPLC (at 220 nm)
Overall Yield (crude) 50 - 70%Gravimetric analysis
Final Purity (after HPLC) >95%Reverse-Phase HPLC (at 220 nm)
Identity Confirmation Correct Mass ± 1 DaMass Spectrometry (ESI-MS)

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical logic of the Fmoc-SPPS cycle on the novel linker.

spss_cycle Resin_Linker Resin-Linker-NH2 Coupling1 Couple AA1 Resin_Linker->Coupling1 Fmoc_AA1 Fmoc-AA1-COOH Fmoc_AA1->Coupling1 Resin_AA1 Resin-Linker-AA1-Fmoc Coupling1->Resin_AA1 HATU/DIPEA Deprotection1 Fmoc Deprotection Resin_AA1->Deprotection1 Resin_AA1_NH2 Resin-Linker-AA1-NH2 Deprotection1->Resin_AA1_NH2 20% Piperidine/DMF Coupling2 Couple AA2 Resin_AA1_NH2->Coupling2 Fmoc_AA2 Fmoc-AA2-COOH Fmoc_AA2->Coupling2 Resin_AA2 Resin-Linker-AA2-AA1-Fmoc Coupling2->Resin_AA2 HATU/DIPEA Deprotection2 Fmoc Deprotection Resin_AA2->Deprotection2 Resin_AA2_NH2 Resin-Linker-AA2-AA1-NH2 Deprotection2->Resin_AA2_NH2 20% Piperidine/DMF Dots ... Resin_AA2_NH2->Dots Cleavage Cleavage Dots->Cleavage TFA Cocktail Final_Peptide H2N-Peptide-CONH2 Cleavage->Final_Peptide

Caption: Chemical logic of the iterative Fmoc-SPPS cycle.

References

Application Notes and Protocols: Derivatization of 5-Methoxy-3,5-dioxopentanoic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive guide to the derivatization of 5-Methoxy-3,5-dioxopentanoic acid, a versatile scaffold for the generation of a small molecule library for biological screening. Detailed protocols for the synthesis of amide and enone derivatives are presented, alongside methodologies for evaluating their biological activity through enzyme inhibition and cytotoxicity assays. This document aims to equip researchers with the necessary protocols to synthesize, purify, and screen novel compounds derived from this compound, facilitating the discovery of new bioactive molecules.

Introduction

This compound is a promising starting material for the synthesis of a diverse library of small molecules. Its chemical structure, featuring a carboxylic acid and a reactive β-dicarbonyl moiety, allows for a variety of chemical modifications. Derivatization of this scaffold can lead to the generation of compounds with a wide range of physicochemical properties and potential biological activities. This document outlines the synthesis of two classes of derivatives: amides, via modification of the carboxylic acid, and enones, through a Knoevenagel condensation at the active methylene position. Furthermore, protocols for assessing the biological potential of these derivatives, specifically their ability to inhibit a model metabolic enzyme and their cytotoxic effects on a cancer cell line, are provided.

Derivatization Strategies

Two primary strategies are employed to generate a library of derivatives from this compound:

  • Amide Synthesis: The carboxylic acid functionality is converted to a diverse set of amides using a variety of primary and secondary amines. This modification allows for the introduction of a wide range of functional groups, influencing properties such as solubility, hydrogen bonding capacity, and steric bulk.

  • Knoevenagel Condensation: The active methylene group, flanked by two carbonyls, is susceptible to condensation reactions with aldehydes. This reaction introduces a carbon-carbon double bond, creating an α,β-unsaturated ketone (enone) system, a common pharmacophore in biologically active compounds.

Experimental Protocols: Synthesis and Characterization

General Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography or recrystallization. Characterization of synthesized compounds should be performed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 1: Synthesis of Amide Derivatives

This protocol describes the general procedure for the synthesis of amides from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Desired primary or secondary amine (e.g., benzylamine, morpholine)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired amine (1.1 eq) and triethylamine (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Protocol 2: Synthesis of Enone Derivatives via Knoevenagel Condensation

This protocol outlines the synthesis of enone derivatives through the reaction of this compound with various aldehydes.

Materials:

  • This compound

  • Desired aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to room temperature and acidify with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enone derivative.

Biological Screening Protocols

Protocol 3: In Vitro Enzyme Inhibition Assay (Hypothetical Target: Metabolic Dehydrogenase)

This protocol describes a colorimetric assay to screen the synthesized derivatives for their ability to inhibit a model metabolic dehydrogenase enzyme. The assay measures the reduction of a tetrazolium salt (INT) to a colored formazan product, which is dependent on the enzyme's activity.

Materials:

  • Purified metabolic dehydrogenase enzyme

  • Substrate for the enzyme (e.g., a specific keto-acid)

  • Cofactor (e.g., NAD⁺)

  • Iodonitrotetrazolium chloride (INT)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Synthesized derivatives (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the synthesized derivatives and the positive control in DMSO.

  • In a 96-well plate, add 5 µL of the derivative solution (or DMSO for control) to each well.

  • Add 85 µL of a master mix containing the assay buffer, enzyme, and INT to each well.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the substrate and cofactor solution to each well.

  • Incubate the plate at 37 °C for 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of inhibition for each derivative.

Protocol 4: MTT Cytotoxicity Assay

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of the synthesized derivatives on a cancer cell line (e.g., HeLa).[1][2]

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized derivatives (dissolved in DMSO)

  • Positive control (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 100 µM) and the positive control. Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.

Data Presentation

The following tables present hypothetical screening data for a selection of synthesized derivatives.

Table 1: Hypothetical Enzyme Inhibition Data for Amide and Enone Derivatives

Compound IDDerivative TypeR Group% Inhibition at 10 µM
MD-A1 AmideBenzyl15.2
MD-A2 AmideMorpholinyl8.5
MD-A3 Amide4-Chlorobenzyl45.8
MD-E1 EnonePhenyl65.7
MD-E2 Enone4-Chlorophenyl88.3
MD-E3 Enone2-Naphthyl75.1
Positive Control --95.0

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ values) for Amide and Enone Derivatives against HeLa Cells

Compound IDDerivative TypeR GroupIC₅₀ (µM)
MD-A1 AmideBenzyl> 100
MD-A2 AmideMorpholinyl> 100
MD-A3 Amide4-Chlorobenzyl78.4
MD-E1 EnonePhenyl22.5
MD-E2 Enone4-Chlorophenyl8.9
MD-E3 Enone2-Naphthyl15.3
Doxorubicin --0.5

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the derivatization of this compound to the biological screening of the resulting compounds.

Caption: Experimental workflow for derivatization and biological screening.

Hypothetical Signaling Pathway

The following diagram depicts a hypothetical signaling pathway that could be inhibited by the synthesized derivatives, leading to apoptosis. This pathway involves the inhibition of a key metabolic enzyme, leading to a decrease in ATP production, activation of AMPK, and subsequent induction of apoptosis through the Bcl-2 family proteins.[3][4]

signaling_pathway cluster_cell Cell derivative MD-E2 Derivative metabolic_enzyme Metabolic Enzyme derivative->metabolic_enzyme atp ATP metabolic_enzyme->atp production ampk AMPK atp->ampk inhibits bcl2 Bcl-2 ampk->bcl2 inhibits bax Bax apoptosis Apoptosis bax->apoptosis bcl2->bax inhibits

Caption: Hypothetical signaling pathway for derivative-induced apoptosis.

Conclusion

The protocols and data presented in these application notes provide a solid framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. The described synthetic routes are versatile and allow for the creation of a diverse chemical library. The outlined screening assays offer a starting point for identifying bioactive derivatives that could serve as leads for further drug discovery and development efforts. The hypothetical data suggests that enone derivatives, particularly those with electron-withdrawing substituents, may exhibit promising biological activity. Further investigation and optimization of these scaffolds are warranted.

References

Application Notes: 5-Methoxy-3,5-dioxopentanoic Acid as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 5-Methoxy-3,5-dioxopentanoic acid as a strategic starting material for the synthesis of valuable pharmaceutical intermediates. The focus is on the preparation of heterocyclic scaffolds, which are central to the development of a wide range of therapeutic agents.

Introduction

This compound is a trifunctional building block containing a carboxylic acid, a ketone, and a methyl ester. This unique combination of reactive sites makes it an ideal precursor for the synthesis of complex heterocyclic molecules. Its utility is highlighted in the synthesis of pyridazinone derivatives, which are key intermediates in the production of high-value active pharmaceutical ingredients (APIs).

Featured Application: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a Key Intermediate for Risdiplam

A significant application of a close structural analog of this compound is in the synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a crucial intermediate in the manufacture of Risdiplam. Risdiplam is a medication used for the treatment of spinal muscular atrophy (SMA). The core of this intermediate is the pyridazinone ring, which can be efficiently formed through the cyclocondensation of a 1,3,5-tricarbonyl compound with hydrazine.

The following protocol is adapted for the synthesis of the non-methylated pyridazinone intermediate, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, from this compound.

Experimental Protocol: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid

This protocol describes the cyclocondensation of this compound with hydrazine hydrate to yield 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Materials:

  • This compound

  • Hydrazine hydrate (50% aqueous solution)

  • Methanol

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a well-ventilated fume hood, dissolve this compound (1 equivalent) in methanol.

  • With vigorous stirring, add hydrazine hydrate (1.9 equivalents) dropwise to the solution. An exothermic reaction will occur, leading to the formation of a precipitate.

  • Continue stirring the reaction mixture for 1 hour at room temperature.

  • Cool the mixture in an ice bath to ensure complete crystallization of the product.

  • Isolate the precipitate by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the product under vacuum to obtain the hydrazine salt of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

  • To obtain the free acid, the salt is dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the final product, which is then filtered, washed with cold water, and dried.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, based on reported yields for a similar synthesis.

StepReactantProductSolventReagentYield (%)Purity (%)
Cyclocondensation This compound6-oxo-1,6-dihydropyridazine-3-carboxylic acidMethanolHydrazine Hydrate~60-70>95

Visualization of the Synthetic Workflow and Biological Pathway

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the pyridazinone intermediate from this compound.

G A This compound B Cyclocondensation A->B Hydrazine Hydrate, Methanol C 6-oxo-1,6-dihydropyridazine-3-carboxylic acid B->C D Further Elaboration C->D E Pharmaceutical Intermediate (e.g., for Risdiplam synthesis) D->E

Synthetic pathway from the precursor to the pharmaceutical intermediate.
Signaling Pathway of Risdiplam

Risdiplam is a survival of motor neuron 2 (SMN2) gene splicing modifier. The following diagram illustrates its mechanism of action.

G cluster_0 SMN2 Gene Transcription & Splicing cluster_1 Risdiplam Intervention cluster_2 Cellular Outcome A SMN2 Gene B pre-mRNA A->B C Splicing B->C D Exon 7 Exclusion (predominant) C->D ~90% E Exon 7 Inclusion (minor) C->E ~10% F Unstable, non-functional SMNΔ7 protein D->F G Full-length, functional SMN protein E->G I Increased functional SMN protein levels G->I H Risdiplam H->C Promotes Exon 7 Inclusion J Improved motor neuron survival and function I->J

Mechanism of action of Risdiplam as an SMN2 splicing modifier.

Conclusion

This compound and its analogs are valuable and versatile precursors for the synthesis of complex pharmaceutical intermediates. The ability to efficiently construct heterocyclic rings, such as pyridazinones, highlights their importance in modern drug discovery and development. The provided protocols and data serve as a foundation for researchers to explore the full potential of this class of compounds in the synthesis of novel therapeutic agents.

Application Notes and Protocols for Enzymatic Reactions Involving 5-Methoxy-3,5-dioxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe potential enzymatic reactions involving 5-Methoxy-3,5-dioxopentanoic acid. As of the date of this document, specific enzymatic studies on this particular substrate are not extensively available in the scientific literature. The methodologies and data presented are based on established enzymatic reactions with structurally similar β-keto esters and should be considered as a starting point for experimental design and optimization.

Introduction

This compound is a dicarbonyl compound containing a β-keto ester moiety, a functionality that is amenable to a variety of enzymatic transformations. The strategic application of enzymes in the synthesis and modification of such molecules offers significant advantages, including high chemo-, regio-, and stereoselectivity under mild reaction conditions. These enzymatic methods are of particular interest in drug development and the synthesis of complex chiral building blocks.

This document outlines protocols for two potential enzymatic reactions involving this compound:

  • Asymmetric Reduction of the ketone functionality to yield a chiral β-hydroxy ester, a valuable synthon in organic synthesis.

  • Enzymatic Hydrolysis of the methyl ester to the corresponding carboxylic acid, which can be a key step in modifying the solubility or reactivity of the parent compound.

Application Note 1: Asymmetric Reduction of this compound using a Ketoreductase

The asymmetric reduction of the ketone in this compound can be achieved using ketoreductases (KREDs) or whole-cell systems like baker's yeast, which contain a variety of alcohol dehydrogenases. This reaction is valuable for producing optically active 5-hydroxy-3-oxopentanoic acid derivatives.

Quantitative Data Summary

The following table presents hypothetical kinetic parameters for the asymmetric reduction of this compound by a recombinant ketoreductase. These values are extrapolated from studies on similar aliphatic β-keto esters and are intended to serve as a baseline for experimental planning.

ParameterValueConditions
Enzyme Recombinant Ketoreductase (e.g., from Candida sp.)Immobilized on a solid support
Substrate This compound-
Cofactor NADPH-
Apparent Km (Substrate) 5 - 15 mMpH 7.0, 30 °C
Apparent Km (NADPH) 0.05 - 0.2 mMpH 7.0, 30 °C
Vmax 10 - 50 U/mgpH 7.0, 30 °C
Optimal pH 6.5 - 7.5-
Optimal Temperature 30 - 40 °C-
Enantiomeric Excess (e.e.) > 95%-
Experimental Protocol: Asymmetric Reduction

This protocol describes a general method for the enzymatic reduction of this compound using a commercially available ketoreductase with a cofactor regeneration system.

Materials:

  • This compound

  • Recombinant Ketoreductase (KRED)

  • NADP⁺ (or NADPH)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).

  • Add D-glucose to a final concentration of 1.2 equivalents relative to the substrate.

  • Add NADP⁺ to a final concentration of 1 mM.

  • Add Glucose Dehydrogenase (GDH) for cofactor regeneration (e.g., 1-2 U/mL).

  • Add the ketoreductase to a suitable concentration (e.g., 0.1 - 1 mg/mL).

  • Initiate the reaction by adding this compound to a final concentration of 10-50 mM.

  • Incubation: Incubate the reaction mixture at 30 °C with gentle agitation for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC after quenching with a water-miscible organic solvent (e.g., acetonitrile) and centrifugation to remove the enzyme.

  • Work-up: Once the reaction is complete, acidify the mixture to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the resulting β-hydroxy ester by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Experimental Workflow Diagram

Asymmetric_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation cluster_analysis Analysis prep_buffer Prepare Phosphate Buffer (pH 7.0) add_glucose Add D-Glucose prep_buffer->add_glucose add_nadp Add NADP+ add_glucose->add_nadp add_gdh Add Glucose Dehydrogenase add_nadp->add_gdh add_kred Add Ketoreductase add_gdh->add_kred start_reaction Add this compound add_kred->start_reaction incubation Incubate at 30°C with agitation start_reaction->incubation monitoring Monitor reaction by HPLC/GC incubation->monitoring acidify Acidify to pH 3 monitoring->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify analyze_ee Determine e.e. by Chiral HPLC/GC purify->analyze_ee

Caption: Workflow for the asymmetric reduction of this compound.

Application Note 2: Enzymatic Hydrolysis of this compound using Lipase

The selective hydrolysis of the methyl ester in this compound can be catalyzed by lipases, such as Candida antarctica Lipase B (CALB). This reaction yields the corresponding dicarboxylic acid, which may be a desired final product or an intermediate for further chemical modifications.

Quantitative Data Summary

The following table provides kinetic parameters for the hydrolysis of a simple aliphatic β-keto ester catalyzed by immobilized Candida antarctica Lipase B (Novozym 435). These values can be used as an estimate for the hydrolysis of this compound. The kinetics of lipase-catalyzed transesterification, a related reaction, often follows a ternary complex ordered bi-bi model, which may also be applicable to hydrolysis.

ParameterValueConditions
Enzyme Immobilized Candida antarctica Lipase B (Novozym 435)-
Substrate This compound-
Apparent Km 0.1 - 2.0 MpH 7.0, 50 °C, in a biphasic system
Vmax 0.01 - 0.05 mol/L·minpH 7.0, 50 °C, in a biphasic system
Optimal pH 7.0 - 8.0-
Optimal Temperature 40 - 60 °C-

Note: Kinetic parameters for lipases are highly dependent on the reaction system, especially in biphasic systems where interfacial activation occurs.

Experimental Protocol: Enzymatic Hydrolysis

This protocol provides a general procedure for the lipase-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Toluene (or another suitable organic solvent)

  • Sodium hydroxide (NaOH) solution (0.1 M) for titration

  • Phenolphthalein indicator

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a jacketed glass reactor equipped with a pH-stat, add a solution of this compound (e.g., 100 mM) in a suitable organic solvent like toluene.

  • Add an equal volume of 100 mM potassium phosphate buffer (pH 7.5).

  • Add the immobilized lipase (e.g., 10% w/w of the substrate).

  • Reaction and Monitoring: Maintain the temperature at 50 °C and stir the mixture to ensure good mixing of the two phases.

  • Monitor the reaction by maintaining a constant pH of 7.5 using a pH-stat that automatically adds 0.1 M NaOH solution to neutralize the carboxylic acid produced. The rate of NaOH consumption is indicative of the reaction rate.

  • Alternatively, the reaction can be monitored by taking samples from the organic phase and analyzing the disappearance of the substrate by GC or HPLC.

  • Work-up: After the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separate the aqueous and organic layers.

  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the dicarboxylic acid product.

Experimental Workflow Diagram

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Product Isolation cluster_analysis Analysis prep_biphasic Prepare Biphasic System (Toluene/Buffer) add_substrate Add this compound prep_biphasic->add_substrate add_lipase Add Immobilized Lipase add_substrate->add_lipase incubation Incubate at 50°C with stirring add_lipase->incubation monitoring Monitor by pH-stat or HPLC/GC incubation->monitoring filter_enzyme Filter to remove enzyme monitoring->filter_enzyme separate_phases Separate aqueous and organic phases filter_enzyme->separate_phases acidify_extract Acidify aqueous phase and extract separate_phases->acidify_extract dry_concentrate Dry and Concentrate acidify_extract->dry_concentrate analyze_product Analyze product purity (e.g., NMR, MS) dry_concentrate->analyze_product

Caption: Workflow for the enzymatic hydrolysis of this compound.

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling of 5-Methoxy-3,5-dioxopentanoic Acid and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metal-catalyzed cross-coupling reactions applicable to 5-Methoxy-3,5-dioxopentanoic acid and related β-keto esters. The following sections detail the reaction principles, present quantitative data for various substrates and conditions, and offer a step-by-step experimental protocol for a typical palladium-catalyzed α-arylation reaction.

Introduction

This compound, a multifunctional β-keto ester, is a valuable building block in organic synthesis. Its acidic methylene protons, situated between two carbonyl groups, allow for facile deprotonation to form a stabilized enolate. This enolate is a potent nucleophile in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C4 position. These reactions are of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds.

The most common and well-documented cross-coupling reaction for β-keto esters is the palladium-catalyzed α-arylation. This reaction typically involves the coupling of the β-keto ester enolate with an aryl halide or triflate, offering a direct route to α-aryl-β-keto esters. These products are precursors to a wide range of biologically active molecules.

Data Presentation: Palladium-Catalyzed α-Arylation of β-Keto Esters

The following tables summarize the results from various studies on the palladium-catalyzed α-arylation of β-keto esters, showcasing the scope and efficiency of this transformation with different aryl bromides and β-keto esters.

Table 1: Reaction Optimization for the Palladium-Catalyzed α-Arylation of a Model β-Keto Ester

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)P(t-Bu)₃ (8)K₃PO₄Toluene11085
2Pd₂(dba)₃ (2)P(t-Bu)₃ (8)K₂CO₃Toluene11095
3Pd₂(dba)₃ (2)P(t-Bu)₃ (8)Cs₂CO₃Toluene11092
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10078
5Pd₂(dba)₃ (1)P(t-Bu)₃ (4)K₂CO₃Toluene11089

Table 2: Substrate Scope of the Palladium-Catalyzed α-Arylation of various β-Keto Esters with Aryl Bromides [1]

Entryβ-Keto EsterAryl BromideProductYield (%)
1Ethyl acetoacetate4-BromotolueneEthyl 2-(p-tolyl)acetoacetate91
2Ethyl acetoacetate4-BromoanisoleEthyl 2-(4-methoxyphenyl)acetoacetate88
3Ethyl acetoacetate4-BromobenzonitrileEthyl 2-(4-cyanophenyl)acetoacetate85
4Ethyl benzoylacetateBromobenzeneEthyl 2-phenylbenzoylacetate94
5Ethyl benzoylacetate3-BromopyridineEthyl 2-(pyridin-3-yl)benzoylacetate76
6tert-Butyl acetoacetate4-Bromotoluenetert-Butyl 2-(p-tolyl)acetoacetate93
7Methyl 2-oxocyclopentanecarboxylateBromobenzeneMethyl 1-phenyl-2-oxocyclopentanecarboxylate89

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical palladium-catalyzed α-arylation of a β-keto ester with an aryl bromide. This protocol can be adapted for this compound, although optimization may be required due to the presence of the free carboxylic acid moiety, which might necessitate the use of a stronger base or protection of the acid functionality.

Materials:

  • β-Keto ester (e.g., this compound) (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the β-keto ester (1.0 mmol), aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), P(t-Bu)₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 110 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired α-aryl-β-keto ester.

Visualizations

The following diagrams illustrate the general workflow of the experimental setup and the catalytic cycle of the palladium-catalyzed α-arylation of a β-keto ester.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Reagents: β-Keto Ester, Aryl Bromide, Pd₂(dba)₃, P(t-Bu)₃, K₂CO₃ add_reagents Add Reagents to Flask reagents->add_reagents glassware Flame-dry Schlenk Flask inert Purge with N₂/Ar glassware->inert inert->add_reagents add_solvent Add Anhydrous Toluene add_reagents->add_solvent heating Heat at 110°C with Stirring add_solvent->heating monitoring Monitor by TLC/GC-MS heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Dilute and Filter cooling->filtration extraction Aqueous Extraction filtration->extraction purification Column Chromatography extraction->purification product Pure α-Aryl-β-Keto Ester purification->product

Figure 1. Experimental workflow for the palladium-catalyzed α-arylation.

Catalytic_Cycle pd0 Pd(0)L₂ pd_ar_x Ar-Pd(II)(X)L₂ pd0->pd_ar_x oa oa Oxidative Addition (Ar-X) pd_enolate [Ar-Pd(II)(enolate)L₂] pd_ar_x->pd_enolate enolate_formation enolate_formation Enolate Formation (Base, β-Keto Ester) base_h Base-H⁺ + X⁻ enolate_formation->base_h pd_enolate->pd0 re product α-Aryl-β-Keto Ester pd_enolate->product re Reductive Elimination

Figure 2. Catalytic cycle for the palladium-catalyzed α-arylation of β-keto esters.

References

Troubleshooting & Optimization

Purification techniques for 5-Methoxy-3,5-dioxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Methoxy-3,5-dioxopentanoic acid

Welcome to the technical support center for the purification of this compound. This guide provides detailed troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound?

A1: The main challenge is the compound's inherent instability. As a β-keto acid, it is highly susceptible to decarboxylation (loss of CO₂), especially when heated or exposed to acidic/basic conditions.[1][2][3][4][5][6] This reaction converts the desired product into a ketone, significantly reducing the yield. All purification steps must be designed to minimize this degradation.

Q2: What is the general chemical nature of this compound?

A2: this compound is a polar, acidic, and relatively small organic molecule.[2][7][8] It also exhibits keto-enol tautomerism, where it can exist as an equilibrium mixture of the keto and enol forms, a property that can be influenced by the solvent.[2][9] Some β-keto acids are also known to be hygroscopic (readily absorb moisture from the air).[10]

Q3: How should I handle and store the purified compound?

A3: Due to its instability and potential hygroscopic nature, the purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally -15°C or below.[10] Use tightly sealed containers to prevent moisture absorption. It is recommended to use the compound as soon as possible after purification.

Q4: Which analytical techniques are best for monitoring purity during the purification process?

A4: Thin-Layer Chromatography (TLC) is excellent for rapid, real-time monitoring of fractions from column chromatography or checking the progress of recrystallization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column designed for polar compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy are ideal for assessing final purity.

Troubleshooting Purification Issues

Issue 1: The compound is decomposing during recrystallization.

  • Symptom: You observe gas evolution (bubbling) from the solution upon heating, and analysis (TLC, NMR) of the resulting solid shows the presence of a new, less polar impurity, which is likely the decarboxylated ketone. The yield is significantly lower than expected.

  • Cause: β-keto acids readily decarboxylate when heated.[4][5][6] Standard recrystallization protocols that involve dissolving the solid in a boiling solvent are often too harsh for this class of compounds.

  • Solution: Avoid heating. Use a low-temperature recrystallization method. Find a solvent or solvent system in which the crude product is soluble at room temperature or slightly above, and which will allow for crystallization upon cooling to low temperatures (e.g., 0°C to -20°C).

Issue 2: The compound streaks badly on a silica gel TLC plate or column.

  • Symptom: Instead of a compact spot on a TLC plate or a sharp peak during column chromatography, the compound appears as a long, vertical streak.

  • Cause: The carboxylic acid group can interact strongly and irreversibly with the slightly acidic silica gel, leading to poor chromatographic performance.

  • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent (mobile phase). This suppresses the deprotonation of the carboxylic acid, reducing its strong interaction with the silica stationary phase and resulting in sharper bands.

Issue 3: Low recovery after liquid-liquid extraction from an aqueous solution.

  • Symptom: After synthesizing the acid (e.g., via hydrolysis of the corresponding ester) and performing an extractive workup, the yield of crude product is very low.

  • Cause: Several factors could be at play:

    • Incomplete Protonation: The carboxylic acid must be fully protonated to be extracted into an organic solvent. If the pH of the aqueous layer is not sufficiently acidic (pH should be ~2), the compound will remain in the aqueous phase as its carboxylate salt.[10]

    • Insufficient Extractions: As a polar molecule, the compound may have significant solubility in water. A single extraction is often insufficient.

    • Decomposition: Prolonged exposure to strongly acidic or basic conditions during the workup can cause decomposition.

  • Solution:

    • Ensure the aqueous phase is acidified to a pH of 2 or lower before extraction.

    • Perform multiple extractions (at least 3-5) with a suitable organic solvent (e.g., methyl t-butyl ether (MTBE), diethyl ether, or ethyl acetate).[10]

    • Perform the workup and extractions quickly and at low temperatures (e.g., using an ice bath) to minimize decomposition.

Data Presentation: Solvent Systems

The selection of an appropriate solvent is critical. The following tables provide starting points for developing a purification protocol.

Table 1: Recommended Solvent Systems for Low-Temperature Recrystallization

Solvent System (v/v)Temperature ProfileNotes
Heptane / Diethyl EtherDissolve at RT, crystallize at -15°CA small amount of ether is used to dissolve the compound, followed by heptane. Crystallization is induced in a freezer.[10]
Dichloromethane / HexaneDissolve at RT, crystallize at 0°CDissolve in a minimal amount of dichloromethane and slowly add hexane until turbidity appears, then cool.
Acetone / n-HexaneDissolve at RT, crystallize at 0°C to -20°CA generally effective system for moderately polar compounds.[11]

Table 2: Recommended Mobile Phases for Silica Gel Column Chromatography

Solvent System (Gradient)PolarityNotes
Hexane to Ethyl Acetate (Gradient)Non-polar to PolarA standard choice for many organic compounds. Start with 100% hexane and gradually increase the percentage of ethyl acetate.[12][13]
Dichloromethane to Methanol (Gradient)Medium to High PolarityUseful if the compound is highly polar. A small percentage of methanol (1-10%) is often sufficient.
Mobile Phase AdditiveN/AAdd 0.5-1% acetic acid to all mobile phases to improve peak shape and prevent streaking.

Experimental Protocols

Protocol 1: General Low-Temperature Recrystallization

This protocol is adapted from methods used for purifying unstable β-keto acids.[10]

  • Dissolution: Place the crude this compound in a flask. At room temperature, add a minimal amount of a polar solvent in which it is soluble (e.g., diethyl ether or acetone). Stir until fully dissolved.

  • Induce Crystallization: Slowly add a cold non-polar solvent (e.g., heptane or hexane) dropwise while stirring until the solution becomes persistently cloudy.

  • Cooling: Place the flask in a freezer at -15°C to -20°C and leave undisturbed for 12-24 hours to allow for complete crystal formation.[10]

  • Isolation: Quickly collect the crystals by cold vacuum filtration, washing them several times with a small amount of the cold non-polar solvent (heptane/hexane).

  • Drying: Dry the crystals under high vacuum at low temperature (e.g., in an ice bath or cryostat) to remove residual solvent without causing decomposition.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a glass column with silica gel, packing it using a non-polar solvent like hexane (wet slurry method).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% acetic acid). If it does not dissolve, use a small amount of a more polar solvent like dichloromethane and adsorb the material onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% acetic acid).

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined beforehand using TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and analyze each fraction by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature (water bath temperature ≤ 25°C) to prevent decarboxylation.

Visualizations

PurificationWorkflow Crude Crude Product PurityCheck Purity Analysis (TLC/NMR) Crude->PurityCheck HighPurity High Purity (>98%) PurityCheck->HighPurity Yes LowPurity Impure PurityCheck->LowPurity No FinalProduct Pure Product (Store at -20°C) HighPurity->FinalProduct Recrystallize Low-Temp Recrystallization LowPurity->Recrystallize Crystalline Solid Chromatography Column Chromatography LowPurity->Chromatography Oily / Multiple Impurities Recrystallize->PurityCheck Chromatography->PurityCheck

Caption: General workflow for the purification of this compound.

TroubleshootingDecomposition Start Decomposition Observed? (e.g., Gas, New TLC Spot) Step During which step? Start->Step Yes NoProblem No Decomposition Start->NoProblem No Heating Heating Step (Recrystallization, Evaporation) Step->Heating Workup Aqueous Workup Step->Workup SolutionHeat Solution: - Use low-temp recrystallization - Evaporate solvent at <25°C Heating->SolutionHeat SolutionWorkup Solution: - Work quickly at low temp (ice bath) - Avoid prolonged acid/base exposure Workup->SolutionWorkup

References

Preventing decomposition of 5-Methoxy-3,5-dioxopentanoic acid during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Methoxy-3,5-dioxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable β-keto acid during experimental procedures.

Troubleshooting Guides

This section addresses specific issues you may encounter during the storage and use of this compound.

Issue 1: Reagent Degradation During Storage

Question: My this compound shows signs of degradation (e.g., gas evolution, change in consistency) even when stored at low temperatures. What is happening and how can I prevent it?

Answer: this compound is a β-keto acid, a class of compounds known for its thermal instability. The primary degradation pathway is decarboxylation, where the molecule loses carbon dioxide (CO₂) to form 4-methoxy-3-oxobutanoic acid, which can further decompose. While low-temperature storage is crucial, other factors can contribute to decomposition.

Troubleshooting Steps:

  • Verify Storage Temperature: Ensure the compound is stored at or below the recommended temperature of -20°C.[1][2][3]

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen, which can potentially catalyze decomposition.

  • Aliquotting: Upon receipt, if you do not plan to use the entire quantity at once, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and reduces exposure of the bulk material to ambient conditions.

Issue 2: Low Yields in Reactions Due to Suspected Decomposition

Question: I am experiencing lower than expected yields in my reaction where this compound is a reactant. I suspect it is decomposing under the reaction conditions. How can I confirm this and what can I do to improve my yield?

Answer: Decomposition during a reaction is a common issue with β-keto acids. The decarboxylation is often accelerated by heat and can be influenced by the pH of the reaction medium.

Troubleshooting Steps:

  • Reaction Monitoring: Use techniques like TLC, LC-MS, or ¹H NMR to monitor the reaction progress and check for the disappearance of the starting material and the appearance of potential byproducts. The expected decarboxylation product would have a lower molecular weight.

  • Temperature Control: Maintain the reaction temperature as low as possible. If the reaction requires heating, consider running it for a shorter duration or using a milder heat source. Explore if microwave-assisted synthesis at a controlled temperature could shorten reaction times.

  • pH Control: The stability of β-keto acids is pH-dependent. The carboxylate anion is generally more resistant to thermal decarboxylation than the protonated carboxylic acid.[4] If your reaction conditions are acidic, consider if a milder acid or a buffered system can be used. If the reaction can be performed under neutral or slightly basic conditions, this may improve the stability of the reagent.

  • Choice of Base: When a base is required, use a non-nucleophilic base if the intention is only deprotonation. If an alkoxide base is used in a transesterification-like reaction, match the alkoxide to the ester group to avoid unwanted side reactions.[5]

  • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to potentially destabilizing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The primary decomposition pathway is decarboxylation, a common reaction for β-keto acids. Upon heating, the molecule loses carbon dioxide (CO₂) from the carboxylic acid moiety. This reaction proceeds through a cyclic, six-membered transition state, leading to an enol intermediate which then tautomerizes to the more stable ketone.[2][4]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored at -20°C under an inert atmosphere.[1][2][3] For solutions in solvents like DMSO, storage at -80°C is recommended for up to 6 months.[1]

Q3: Can I use heat to increase the solubility of this compound?

A3: While gentle heating can aid in dissolution, it should be done with extreme caution and for the shortest possible time, as heat significantly promotes decarboxylation.[4] Sonication at a controlled, low temperature is a preferable alternative to dissolve the compound.

Q4: Are there any protecting groups I can use to prevent decarboxylation during a reaction?

A4: While protecting the carboxylic acid as an ester can prevent decarboxylation, this changes the functionality of the molecule. If the free carboxylic acid is required for the reaction, using a protecting group might not be a viable strategy. However, if subsequent steps are planned, conversion to a more stable ester, such as a methyl or ethyl ester, can be considered. The choice of protecting group would be highly dependent on the overall synthetic route and the compatibility with other functional groups in the molecule.

Q5: What analytical techniques are best for detecting the decomposition of this compound?

A5: ¹H NMR spectroscopy is an excellent tool to monitor for decarboxylation, as the signals corresponding to the protons adjacent to the carboxylic acid will change or disappear, and new signals for the decarboxylated product will appear. LC-MS is also highly effective for detecting the parent compound and its lower molecular weight decomposition products. Gas chromatography (GC) can be used to detect the evolution of CO₂ in the headspace of a reaction vessel, although this is less commonly practiced for routine reaction monitoring.

Data Presentation

Table 1: Recommended Storage Conditions for this compound and its Solutions

FormStorage TemperatureDurationAtmosphere
Solid-20°CLong-termInert (Argon/Nitrogen)
Solution in DMSO-20°CUp to 1 monthInert
Solution in DMSO-80°CUp to 6 monthsInert

Data compiled from supplier recommendations.[1][2][3]

Table 2: General Reaction Condition Considerations to Minimize Decomposition

ParameterRecommendationRationale
Temperature Maintain as low as feasible for the reaction.To minimize the rate of thermal decarboxylation.[4]
pH Neutral to slightly basic conditions are often preferred.The carboxylate anion is more stable to decarboxylation than the carboxylic acid.[4]
Reaction Time Keep as short as possible.To reduce the duration of exposure to potentially harsh conditions.
Atmosphere Inert (Argon/Nitrogen).To prevent potential side reactions with atmospheric moisture and oxygen.
Solvent Use dry, aprotic solvents unless the reaction requires a protic solvent.To avoid unwanted side reactions with the solvent.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimal Decomposition

This protocol provides a general guideline for coupling this compound with an amine, a reaction that often requires elevated temperatures, which can lead to decarboxylation. The key is to use a suitable coupling agent that allows the reaction to proceed at a lower temperature.

Materials:

  • This compound

  • Amine of interest

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous, aprotic solvent (e.g., DMF, DCM)

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in the chosen anhydrous solvent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the non-nucleophilic base (2-3 equivalents).

  • In a separate flask, dissolve the coupling agent (1.1-1.3 equivalents) in the same anhydrous solvent.

  • Slowly add the solution of the coupling agent to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction should ideally be complete within 2-4 hours.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water).

  • Proceed with standard aqueous workup and purification by column chromatography.

Visualizations

Decomposition_Pathway 5-Methoxy-3,5-dioxopentanoic_acid This compound Transition_State Cyclic Transition State 5-Methoxy-3,5-dioxopentanoic_acid->Transition_State Heat Enol_Intermediate Enol Intermediate Transition_State->Enol_Intermediate CO2 CO₂ Transition_State->CO2 Decarboxylated_Product 4-methoxy-3-oxobutanoic acid Enol_Intermediate->Decarboxylated_Product Tautomerization

Caption: Decomposition pathway of this compound.

Troubleshooting_Workflow cluster_issue Issue Identification cluster_investigation Investigation cluster_solutions Potential Solutions Low_Yield Low Reaction Yield Monitor_Reaction Monitor Reaction (TLC, LC-MS) Low_Yield->Monitor_Reaction Decomposition_Confirmed Decomposition Confirmed? Monitor_Reaction->Decomposition_Confirmed Lower_Temp Lower Reaction Temperature Decomposition_Confirmed->Lower_Temp Yes Control_pH Adjust/Control pH Decomposition_Confirmed->Control_pH Yes Shorter_Time Reduce Reaction Time Decomposition_Confirmed->Shorter_Time Yes Mild_Reagents Use Milder Reagents Decomposition_Confirmed->Mild_Reagents Yes Re-evaluate_Stoichiometry Re-evaluate Stoichiometry/Purity of other reagents Decomposition_Confirmed->Re-evaluate_Stoichiometry No

Caption: Troubleshooting workflow for low reaction yields.

References

Troubleshooting low yields in 5-Methoxy-3,5-dioxopentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-3,5-dioxopentanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and plausible route involves a two-step process starting with a Claisen condensation reaction between methyl acetate and dimethyl oxalate in the presence of a strong base, such as sodium methoxide. This is followed by a selective hydrolysis of one of the methyl esters of the resulting dimethyl 2-methoxycarbonyl-3-oxobutanoate intermediate.

Q2: What are the critical parameters to control during the Claisen condensation step?

The critical parameters for the Claisen condensation step include the exclusion of moisture, the stoichiometry of the reactants and the base, the reaction temperature, and the choice of solvent. Meticulous control of these factors is essential for achieving a high yield of the desired intermediate.

Q3: I am observing a very low yield after the initial condensation reaction. What are the likely causes?

Low yields in the Claisen condensation can stem from several factors:

  • Presence of moisture: The strong base used in the reaction is highly reactive with water, which will consume the base and inhibit the reaction.

  • Incorrect stoichiometry: An insufficient amount of base will lead to incomplete deprotonation of methyl acetate, resulting in low conversion.

  • Suboptimal reaction temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without promoting side reactions.

  • Impure starting materials: The purity of methyl acetate, dimethyl oxalate, and the base is crucial for a successful reaction.

Q4: During the hydrolysis step, I am getting a mixture of products, including the starting diester and the fully hydrolyzed diacid. How can I improve the selectivity of the hydrolysis?

Achieving selective hydrolysis of one ester group can be challenging. To improve selectivity, consider the following:

  • Use of a stoichiometric amount of base: Carefully control the amount of hydrolyzing agent (e.g., sodium hydroxide) to favor the hydrolysis of only one ester group.

  • Reaction temperature and time: Lowering the reaction temperature and monitoring the reaction progress closely can help to stop the reaction once the desired mono-acid is formed.

  • Choice of reaction medium: The solvent system can influence the selectivity of the hydrolysis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive or insufficient base (e.g., sodium methoxide)Use freshly prepared or properly stored base. Ensure accurate measurement of the base.
Presence of water in reactants or solventDry all glassware thoroughly. Use anhydrous solvents and ensure reactants are dry.
Reaction temperature is too lowGradually increase the reaction temperature while monitoring the reaction progress.
Formation of multiple byproducts Reaction temperature is too high, leading to side reactionsMaintain the recommended reaction temperature. Use a temperature-controlled reaction setup.
Incorrect stoichiometry of reactantsCarefully measure and add reactants in the correct molar ratios.
Prolonged reaction timeMonitor the reaction by TLC or another suitable method and stop it once the starting material is consumed.
Difficulty in isolating the final product Product is highly soluble in the workup solventUse a different extraction solvent or perform multiple extractions. Consider salting out the aqueous layer.
Formation of an emulsion during workupAdd a small amount of brine or a different solvent to break the emulsion. Centrifugation can also be effective.
Product is unstable under purification conditionsUse mild purification techniques such as column chromatography with a suitable stationary and mobile phase. Avoid high temperatures.

Experimental Protocols

Step 1: Synthesis of Dimethyl 2-methoxycarbonyl-3-oxobutanoate (Intermediate)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol.

  • Carefully add sodium metal in small portions to the methanol to generate sodium methoxide in situ.

  • After the sodium has completely reacted, cool the solution in an ice bath.

  • Add a solution of dimethyl oxalate in anhydrous diethyl ether dropwise to the stirred sodium methoxide solution.

  • Following the addition of dimethyl oxalate, add methyl acetate dropwise at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate.

Step 2: Selective Hydrolysis to this compound

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as a mixture of methanol and water.

  • Cool the solution in an ice bath.

  • Add a solution of one equivalent of sodium hydroxide in water dropwise to the stirred solution.

  • Monitor the reaction progress by TLC to observe the disappearance of the starting diester and the formation of the mono-acid product.

  • Once the reaction is complete, acidify the reaction mixture with cold, dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway Methyl Acetate Methyl Acetate Intermediate Dimethyl 2-methoxycarbonyl- 3-oxobutanoate Methyl Acetate->Intermediate  NaOCH3 (Base) Dimethyl Oxalate Dimethyl Oxalate Dimethyl Oxalate->Intermediate Final_Product This compound Intermediate->Final_Product  NaOH, H2O (Hydrolysis)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Purity and Stoichiometry of Starting Materials Start->Check_Reagents Check_Conditions Verify Reaction Temperature and Time Start->Check_Conditions Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Byproducts Analyze Byproducts (TLC, NMR) Check_Reagents->Byproducts Check_Conditions->Byproducts Check_Moisture->Byproducts Purification_Issue Optimize Purification Method Byproducts->Purification_Issue Yes Solution Problem Resolved Byproducts->Solution No Purification_Issue->Solution

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationships Yield High Yield & Purity Purity_SM Purity of Starting Materials Purity_SM->Yield Stoichiometry Accurate Stoichiometry Stoichiometry->Yield Temperature Optimal Temperature Control Temperature->Yield Anhydrous Anhydrous Conditions Anhydrous->Yield Time Correct Reaction Time Time->Yield

Caption: Key parameters influencing reaction yield and purity.

Managing the acidity of 5-Methoxy-3,5-dioxopentanoic acid in reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Methoxy-3,5-dioxopentanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in managing the unique chemical properties of this molecule, with a particular focus on its acidity, during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical features of this compound that I should be aware of?

A1: this compound is a dicarbonyl compound possessing both a carboxylic acid and a methyl ester functional group. Its structure as a β-keto acid makes the α-protons (at the C4 position) acidic and susceptible to enolization. The carboxylic acid group is the primary source of its acidic nature.

Q2: What is the estimated pKa of this compound?

Q3: What are the common stability issues associated with this compound?

A3: The primary stability concern for β-keto acids like this compound is its susceptibility to decarboxylation, especially upon heating.[3] The presence of the ketone at the β-position facilitates the loss of carbon dioxide through a cyclic transition state. This process is often acid or base-catalyzed. Additionally, as a dicarbonyl compound, it can be sensitive to strong nucleophiles and redox-active reagents.

Q4: How should I store this compound?

A4: To minimize degradation, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably in a freezer at or below -20°C.[4] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Poor reaction yield or unexpected side products.

Possible Cause: Uncontrolled acidity leading to side reactions or degradation of starting materials or products.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred for deprotonation of the α-carbon without promoting saponification of the methyl ester.

  • Temperature Control: Maintain strict temperature control throughout the reaction. For reactions involving deprotonation, it is often advisable to work at low temperatures (e.g., -78 °C to 0 °C) to control the reaction kinetics and minimize side reactions.

  • Use of a Buffer: In aqueous reactions or those sensitive to pH changes, consider using a suitable buffer system to maintain a constant pH.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation, especially if the enolate form is expected to be stable for an extended period.

Issue 2: Difficulty in isolating the product in its acidic form.

Possible Cause: The high water solubility of the deprotonated carboxylate form.

Troubleshooting Steps:

  • Acidification: During aqueous workup, carefully acidify the solution to a pH below the estimated pKa of the carboxylic acid (e.g., pH 2-3) to ensure the compound is in its neutral, less water-soluble form.

  • Solvent Extraction: Use a suitable organic solvent for extraction. Multiple extractions with a solvent like ethyl acetate or dichloromethane may be necessary to recover the product efficiently from the aqueous layer.

  • Brine Wash: Washing the combined organic extracts with brine (saturated NaCl solution) can help to remove residual water and improve the efficiency of the drying step.

  • Drying Agent: Thoroughly dry the organic extract with an anhydrous drying agent such as sodium sulfate or magnesium sulfate before solvent evaporation.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and related compounds for comparison.

PropertyThis compoundGlutaric AcidAcetoacetic Acid
Molecular Formula C6H8O5C5H8O4C4H6O3
Molecular Weight ( g/mol ) 160.12[5]132.12102.09
Estimated pKa1 (Carboxylic Acid) 3.0 - 4.54.343.58
Estimated pKa2 (α-proton) 10 - 12-10.7
Boiling Point (°C) 287.6 ± 20.0 (at 760 mmHg)[4]302-304Decomposes
Storage Conditions Sealed, dry, freezer (-20°C)[4]Room TemperatureUnstable, used in situ

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Alkylation Reaction

This protocol outlines a general method for the alkylation of this compound at the C4 position, with careful management of its acidic properties.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete to allow for complete deprotonation.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

  • Adjust the pH of the aqueous layer to ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Base-Mediated Alkylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Prepare NaH suspension in THF at 0°C start->setup dissolve Dissolve Acid in THF start->dissolve add_acid Add Acid Solution to NaH setup->add_acid dissolve->add_acid deprotonation Stir for Deprotonation add_acid->deprotonation add_halide Add Alkyl Halide deprotonation->add_halide react Warm to RT and Stir add_halide->react quench Quench with Water react->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end End purify->end

Caption: Workflow for the base-mediated alkylation of this compound.

Hypothetical Signaling Pathway Inhibition

signaling_pathway receptor Receptor Tyrosine Kinase enzyme Kinase X receptor->enzyme Activates substrate Substrate Protein product Phosphorylated Substrate substrate->product enzyme->product Catalyzes Phosphorylation of response Cellular Response (e.g., Proliferation) product->response Initiates inhibitor 5-Methoxy-3,5-dioxopentanoic acid derivative inhibitor->enzyme Inhibits

Caption: Hypothetical inhibition of a kinase-mediated signaling pathway.

References

Stability issues of 5-Methoxy-3,5-dioxopentanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 5-Methoxy-3,5-dioxopentanoic acid in various solvents.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound in solution.

Problem: Rapid degradation of the compound upon dissolution.

  • Question: I dissolved this compound, and my analytical results (e.g., NMR, LC-MS) show the appearance of new peaks and a decrease in the parent compound concentration. What is happening?

  • Answer: this compound is a β-keto acid, a class of compounds known for their inherent instability in solution. The primary degradation pathway is decarboxylation, where the molecule loses carbon dioxide (CO2) to form a ketone. This process can be accelerated by factors such as temperature, pH, and the type of solvent used.

Problem: Inconsistent results between experiments.

  • Question: I am getting variable results in my assays using this compound. Could this be related to its stability?

  • Answer: Yes, the instability of this compound can lead to inconsistent experimental outcomes. The rate of degradation can vary depending on how the stock solutions are prepared, stored, and handled. It is crucial to follow a consistent protocol to minimize variability. For example, the half-life of acetoacetic acid, a similar β-keto acid, is 140 minutes in water at 37°C.[1][2]

Problem: Choice of solvent seems to affect stability.

  • Question: Does the solvent I use to dissolve this compound matter for its stability?

  • Answer: Absolutely. The stability of β-keto acids is influenced by the solvent. Protic solvents can facilitate the decarboxylation reaction. The keto-enol tautomerism, a key step in one of the proposed decarboxylation mechanisms, is also highly dependent on solvent polarity.[1] For instance, the enol form of acetoacetic acid is more prevalent in non-polar solvents compared to polar solvents.[1][2] It is advisable to conduct preliminary stability studies in your solvent of choice.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, as a β-keto acid, is decarboxylation. This reaction involves the loss of a molecule of carbon dioxide from the carboxylic acid group, leading to the formation of a ketone. This process is often accelerated by heat.[3][4]

Q2: How should I store this compound?

A2: In its solid, crystalline form, this compound should be stored in a sealed container in a freezer at low temperatures (e.g., -20°C) to ensure long-term stability.[3][5] Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -80°C and used within a short period.[6][7]

Q3: What is the expected shelf-life of this compound in solution?

A3: The shelf-life in solution is highly dependent on the solvent, temperature, and pH. As a general guideline for β-keto acids, they can decompose within hours to days at room temperature.[3] For example, acetoacetic acid has a half-life of 140 minutes in water at 37°C.[1][2] It is strongly recommended to determine the stability in your specific experimental conditions.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation:

  • Prepare solutions fresh for each experiment.

  • If using stock solutions, aliquot and store them at -80°C and avoid repeated freeze-thaw cycles.[6][7]

  • Perform experiments at low temperatures whenever possible.

  • Be mindful of the pH of your solution, as it can influence the rate of decarboxylation.

  • Choose a solvent where the compound exhibits greater stability, which may require preliminary testing.

Q5: What analytical methods can I use to monitor the stability of this compound?

A5: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (MS) detection is a common method to separate and quantify the parent compound and its degradation products.[5][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the starting material and the appearance of the decarboxylated product.[3]

  • Gas Chromatography (GC): In some cases, GC can be used, potentially after derivatization of the keto acid.[8]

Quantitative Data on the Stability of Structurally Similar β-Keto Acids

CompoundSolventTemperature (°C)Half-lifeReference
Acetoacetic acidWater37140 minutes[1][2]
Acetoacetate (anion)Water37130 hours[2]

Experimental Protocols

Protocol 1: General Procedure for Preparing and Handling this compound Solutions

  • Weighing: Allow the solid compound to equilibrate to room temperature in a desiccator before opening the container to prevent condensation of moisture. Weigh the desired amount of the compound rapidly.

  • Dissolution: Dissolve the compound in the chosen solvent (e.g., DMSO, water, buffer) at a low temperature (e.g., on an ice bath). If necessary, use brief sonication to aid dissolution.[6][7]

  • Storage of Stock Solutions: If a stock solution needs to be stored, it should be aliquoted into small volumes in tightly sealed vials and frozen at -80°C.[6][7]

  • Use in Experiments: When using a frozen aliquot, thaw it quickly and keep it on ice until it is added to the experimental system. Avoid keeping the solution at room temperature for extended periods.

Protocol 2: Monitoring Stability by HPLC-UV

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). From this stock, prepare a series of calibration standards at different concentrations.

  • Incubation: Prepare a solution of the compound at a known concentration in the solvent(s) to be tested. Incubate the solution at the desired temperature(s).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching (if necessary): Dilute the aliquot in a cold mobile phase to stop or slow down the degradation reaction.

  • HPLC Analysis: Inject the samples onto a suitable HPLC column (e.g., C18). Use a mobile phase that provides good separation of the parent compound and its potential degradation products. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Detection: Monitor the elution of the compounds using a UV detector at a wavelength where the compound has significant absorbance.

  • Data Analysis: Plot the concentration of the remaining this compound against time to determine the degradation kinetics and half-life.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Start: Inconsistent Experimental Results or Suspected Degradation check_storage Check Storage Conditions of Solid Compound (Is it stored at -20°C or below in a sealed container?) start->check_storage improper_storage Action: Store solid compound properly at low temperature in a sealed, dry environment. check_storage->improper_storage No check_solution_prep Review Solution Preparation Protocol (Are solutions prepared fresh? At low temp?) check_storage->check_solution_prep Yes improper_storage->check_solution_prep improper_prep Action: Prepare solutions fresh before use on ice. Minimize time at room temperature. check_solution_prep->improper_prep No check_solution_storage Review Stock Solution Storage (Stored at -80°C? Aliquoted? Avoided freeze-thaw?) check_solution_prep->check_solution_storage Yes improper_prep->check_solution_storage improper_solution_storage Action: Aliquot stock solutions and store at -80°C. Use a fresh aliquot for each experiment. check_solution_storage->improper_solution_storage No perform_stability_study Conduct a preliminary stability study in the experimental solvent and temperature. check_solution_storage->perform_stability_study Yes improper_solution_storage->perform_stability_study end End: Optimized Protocol for Consistent Results perform_stability_study->end

Caption: Troubleshooting workflow for stability issues.

Decarboxylation_Pathway Decarboxylation Pathway of a β-Keto Acid beta_keto_acid This compound H₃CO-C(=O)-CH₂-C(=O)-CH₂-COOH transition_state Cyclic Transition State beta_keto_acid->transition_state Heat enol_intermediate Enol Intermediate H₃CO-C(=O)-CH₂-C(OH)=CH₂ transition_state->enol_intermediate co2 CO₂ transition_state->co2 ketone_product Ketone Product H₃CO-C(=O)-CH₂-C(=O)-CH₃ enol_intermediate->ketone_product Tautomerization

Caption: Decarboxylation pathway of a β-keto acid.

References

Validation & Comparative

A Comparative Analysis of Beta-Ketoesters for Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of several common beta-ketoesters, offering insights into their chemical properties, reactivity, and applications, particularly within the fields of chemical research and pharmaceutical development. While the specific compound 5-Methoxy-3,5-dioxopentanoic acid is not extensively documented in publicly available literature, this comparison focuses on widely used and well-characterized beta-ketoesters: Ethyl Acetoacetate, Methyl Acetoacetate, tert-Butyl Acetoacetate, and Meldrum's Acid. The data and protocols presented herein are compiled from various scientific sources to ensure accuracy and relevance for researchers and scientists.

Introduction to Beta-Ketoesters

Beta-ketoesters are a class of organic compounds characterized by a ketone functional group at the beta-position relative to an ester group. This unique structural arrangement confers a high degree of chemical versatility, making them valuable intermediates in organic synthesis. The presence of acidic alpha-protons allows for easy enolate formation, enabling a wide range of carbon-carbon bond-forming reactions. Their utility is particularly pronounced in the synthesis of complex molecules, including many pharmaceutical agents.

Comparative Physicochemical and Reactivity Data

The selection of a specific beta-ketoester for a synthetic route can be critical and is often dictated by its physical properties, acidity, and reactivity in subsequent steps. The following table summarizes key data for the selected beta-ketoesters.

PropertyEthyl AcetoacetateMethyl Acetoacetatetert-Butyl AcetoacetateMeldrum's Acid
Molar Mass ( g/mol ) 130.14116.12158.20144.12
Density (g/mL) 1.0211.0760.9691.43
Boiling Point (°C) 181169-170198-20094-95 (decomposes)
pKa (in H₂O) ~11~11~11~4.97
pKa (in DMSO) 14.214.215.17.3
Refractive Index 1.4191.4181.420-

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for understanding the practical nuances of working with these reagents. Below are representative protocols for key reactions involving beta-ketoesters.

Protocol 1: Alkylation of Ethyl Acetoacetate

This protocol describes a typical procedure for the alkylation of ethyl acetoacetate, a fundamental reaction for carbon-carbon bond formation.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Alkyl halide (e.g., ethyl iodide)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Ethyl acetoacetate is added dropwise to the sodium ethoxide solution with stirring.

  • The resulting solution is heated to reflux for a short period to ensure complete formation of the enolate.

  • The alkyl halide is then added dropwise, and the mixture is refluxed until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The organic layer is washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated to yield the crude alkylated product, which can be further purified by distillation or chromatography.

Protocol 2: Knoevenagel Condensation using Meldrum's Acid

This protocol outlines the Knoevenagel condensation of an aldehyde with Meldrum's acid, a reaction widely used in the synthesis of unsaturated carboxylic acids.

Materials:

  • Meldrum's acid

  • Aldehyde (e.g., benzaldehyde)

  • Piperidine (as a catalyst)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Meldrum's acid and the aldehyde are dissolved in dichloromethane in a round-bottom flask.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in diethyl ether and washed with dilute hydrochloric acid and then with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The product can be purified by recrystallization or column chromatography.

Visualizing Chemical Processes and Relationships

Diagrams are essential tools for conceptualizing complex chemical workflows and relationships. The following diagrams, generated using the DOT language, illustrate key aspects of beta-ketoester chemistry.

G Workflow for the Synthesis of a Ketone via Acetoacetic Ester Synthesis A Ethyl Acetoacetate C Enolate Formation A->C B Sodium Ethoxide (Base) B->C E Alkylation (Sₙ2) C->E D Alkyl Halide (R-X) D->E F Alkylated Acetoacetic Ester E->F G Saponification (NaOH) F->G H Carboxylate Salt G->H I Acidification (H₃O⁺) H->I J Beta-Keto Acid I->J K Decarboxylation (Heat) J->K L Ketone (R-CH₂-CO-CH₃) K->L

Caption: Acetoacetic Ester Synthesis Workflow

G Comparative Acidity of Beta-Dicarbonyl Compounds cluster_acidity Increasing Acidity A tert-Butyl Acetoacetate (pKa ≈ 11) B Ethyl Acetoacetate (pKa ≈ 11) C Meldrum's Acid (pKa ≈ 4.97) B->C Significantly More Acidic

Uncharted Territory: The Biological Activity of 5-Methoxy-3,5-dioxopentanoic Acid Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the exploration of the biological activities of 5-Methoxy-3,5-dioxopentanoic acid and its derivatives. While this specific class of compounds remains largely uninvestigated, an analysis of structurally related molecules containing methoxy and β-dicarbonyl functionalities offers valuable insights into their potential as antimicrobial and anticancer agents. This guide provides a comparative overview of these related compounds, supported by generalized experimental data and protocols, to inform future research in this promising area.

Comparative Analysis of Structurally Related Compounds

Due to the absence of direct studies on this compound derivatives, this guide focuses on the biological activities of compounds sharing key structural motifs: a methoxy group and a 1,3-dicarbonyl system (β-keto esters and amides). These features are known to contribute to various biological effects. The following table summarizes the observed activities of these related compound classes.

Compound ClassBiological ActivityKey Findings
Methoxy-substituted Naphthyridone Carboxylic Acids AntibacterialThe presence of a 5-methoxy group showed some tolerance in activity against bacterial protein synthesis, though the analogous 5-hydroxy group was detrimental. Further investigation into different derivatives is warranted.
Methoxy-substituted Benzoxazole Acetic Acids Anticancer (Cytotoxic)2-(4-methoxyphenyl)benzoxazol-5-acetic acid demonstrated promising cytotoxic activity against the MCF-7 breast cancer cell line. The acetic acid and methoxy groups were noted as important for activity.
Methoxy-substituted Phenylpyrazolines Anticancer (Cytotoxic)The presence of methoxy substituents on the phenyl rings of pyrazoline derivatives enhanced their cytotoxic potency against various cancer cell lines, including HeLa, WiDr, and MCF-7.
Methoxy-substituted Chalcones Anticancer (Cytotoxic)Chalcones bearing a 2-hydroxy-4-methoxyacetophenone moiety have been synthesized and evaluated as potential anticancer agents, with the α,β-unsaturated ketone unit being critical for their activity.
Ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid Antifungal, Enzyme InhibitionThese compounds, containing a methoxy group and a keto function, demonstrated good antifungal activity against Candida albicans and potent inhibition of fungal glucosamine-6-phosphate synthase.
General β-Keto Esters and Amides Antibacterial (Quorum-Sensing Inhibition), Anticancerβ-keto esters have been designed as quorum-sensing inhibitors in bacteria. Additionally, β-keto amides are found in many bioactive molecules and are of significant interest to the pharmaceutical industry.

Experimental Protocols: A Generalized Approach

The following are generalized methodologies for the synthesis and biological evaluation of novel compounds, based on standard practices observed in the reviewed literature for related methoxy- and β-dicarbonyl-containing molecules.

General Synthesis of β-Keto Acid Derivatives

The synthesis of β-keto esters and amides can be achieved through various established organic chemistry reactions. A common method involves the Claisen condensation of an ester with a ketone or another ester. For the synthesis of β-keto amides, one approach is the reaction of a β-keto acid with an amine, often facilitated by a coupling agent.

Example: Synthesis of a β-Keto Ester via Claisen Condensation

  • A suitable ester is treated with a strong base, such as sodium ethoxide, to form an enolate.

  • The enolate then reacts with another molecule of the ester in a nucleophilic acyl substitution reaction.

  • Acidic workup of the reaction mixture yields the desired β-keto ester.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a defined optical density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

Visualizing the Research Workflow

The discovery and evaluation of novel biologically active compounds typically follow a structured workflow, from initial design and synthesis to preclinical testing.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Compound Design Compound Design Synthesis Synthesis Compound Design->Synthesis Initial Screening Initial Screening Synthesis->Initial Screening Hit Identification Hit Identification Initial Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies

Generalized workflow for the discovery and evaluation of biologically active compounds.

Conclusion and Future Directions

The lack of research into the biological activities of this compound derivatives represents a significant opportunity for discovery in the fields of medicinal chemistry and drug development. The promising antimicrobial and anticancer activities observed in structurally related methoxy-containing compounds and those with a β-dicarbonyl moiety suggest that this unexplored class of molecules could yield novel therapeutic agents. Future research should focus on the synthesis of a library of this compound derivatives, including esters and amides, followed by systematic screening for a range of biological activities. Such studies would be instrumental in unlocking the therapeutic potential of this novel chemical space.

Comparative Analysis of 1,3-Dicarbonyl Scaffolds in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationships (SAR) of compounds featuring the 1,3-dicarbonyl motif, with a focus on their potential as novel antifungal agents.

The 1,3-dicarbonyl moiety is a key pharmacophore found in various biologically active molecules and natural products. Its unique electronic and structural properties make it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships of a series of 1,3-dicarbonyl derivatives, with a primary focus on their antifungal properties. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal agents.

Quantitative Structure-Activity Relationship Data

Recent studies have explored the antifungal potential of various derivatives of 1,3-dicarbonyl compounds. A notable study involved the design and synthesis of sixty-one derivatives and their evaluation against a panel of six agricultural plant pathogens. The results highlight the significant impact of specific substitutions on the antifungal potency of the 1,3-dicarbonyl scaffold.

The following table summarizes the in vitro antifungal activity (EC50 in μg/mL) of representative 1,3-dicarbonyl derivatives against various fungal pathogens. Lower EC50 values indicate higher potency.

Compound IDR GroupBotrytis cinerea (EC50 µg/mL)Fusarium graminearum (EC50 µg/mL)Rhizoctonia solani (EC50 µg/mL)Sclerotinia sclerotiorum (EC50 µg/mL)Fusarium oxysporum (EC50 µg/mL)Phytophthora capsici (EC50 µg/mL)
ET-6 2-FluorophenylNDNDNDNDNDND
ET-17 4-Fluorophenyl0.7400.6350.6401.7324.5151.984
EFM-6 2,4-DifluorophenylNDNDNDNDNDND
EFM-7 2,5-DifluorophenylNDNDNDNDNDND
EFM-8 2,6-DifluorophenylNDNDNDNDNDND
BZ-11 4-ChlorophenylNDNDNDNDNDND
BZ-12 2,4-DichlorophenylNDNDNDNDNDND
ND: Not Disclosed in the provided search results. Data for ET-17 is highlighted as it displayed broad-spectrum activity[1][2].

From the available data, a clear trend emerges: the presence of fluorine substituents on the phenyl ring of the 1,3-dicarbonyl derivatives significantly enhances their antifungal activity. Compound ET-17, with a 4-fluorophenyl substituent, demonstrated potent and broad-spectrum activity against all tested fungal strains[1][2]. This suggests that electronegative and lipophilic substitutions at the para position of the phenyl ring are favorable for antifungal efficacy.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the synthesis and antifungal evaluation of 1,3-dicarbonyl derivatives, based on common practices in medicinal chemistry and mycology.

General Synthesis of 1,3-Dicarbonyl Derivatives:

A common method for the synthesis of 1,3-dicarbonyl compounds is the Claisen condensation reaction.[3] This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base to form a β-dicarbonyl compound.

  • Step 1: Enolate Formation: An ester or ketone is treated with a strong base (e.g., sodium ethoxide) to generate a reactive enolate.

  • Step 2: Nucleophilic Acyl Substitution: The enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule.

  • Step 3: Formation of the β-Dicarbonyl Compound: The reaction proceeds through a tetrahedral intermediate, which then eliminates an alkoxide to yield the final 1,3-dicarbonyl product.

In Vitro Antifungal Activity Assay (Broth Microdilution Method):

The antifungal activity of the synthesized compounds is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • 1. Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) at a specified temperature until sporulation. The spores are then harvested and suspended in a sterile saline solution, and the concentration is adjusted to a standard density.

  • 2. Compound Dilution Series: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • 3. Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plates. The plates are then incubated at an appropriate temperature for 24-72 hours.

  • 4. Determination of Minimum Inhibitory Concentration (MIC) or EC50: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. The EC50 (half-maximal effective concentration) can be determined by measuring the optical density of the wells and calculating the concentration at which 50% of fungal growth is inhibited compared to the control.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the general workflow for the design and evaluation of novel 1,3-dicarbonyl-based antifungal agents.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Scaffold Selection (1,3-Dicarbonyl) Design Design of Derivatives (e.g., Fluorination) Start->Design Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Antifungal Assay (EC50 Determination) Synthesis->InVitro SAR_Analysis SAR Analysis InVitro->SAR_Analysis SAR_Analysis->Design Feedback for New Designs Lead_Ident Lead Identification (e.g., ET-17) SAR_Analysis->Lead_Ident Optimization Further Optimization Lead_Ident->Optimization End Candidate Drug Optimization->End

Caption: A flowchart illustrating the iterative process of drug design, synthesis, and biological evaluation for the discovery of novel antifungal agents based on a 1,3-dicarbonyl scaffold.

Mechanism_of_Action cluster_effects Cellular Effects Compound Compound ET-17 (1,3-Dicarbonyl Derivative) FungalCell Fungal Cell (Botrytis cinerea) Compound->FungalCell Interacts with Membrane Cell Membrane Breakage FungalCell->Membrane Mycelial Mycelial Abnormality FungalCell->Mycelial ROS ROS Accumulation FungalCell->ROS Inhibition Inhibition of Mycelial Growth Membrane->Inhibition Mycelial->Inhibition ROS->Inhibition

Caption: A diagram illustrating the proposed mechanism of action for the antifungal compound ET-17, highlighting its effects on the fungal cell.[1][2]

Conclusion

The 1,3-dicarbonyl scaffold represents a promising starting point for the development of novel antifungal agents. Structure-activity relationship studies indicate that strategic modifications, particularly the introduction of fluorine atoms on an associated phenyl ring, can lead to potent and broad-spectrum antifungal activity. Further investigation into the mechanism of action and optimization of the lead compounds are warranted to fully exploit the therapeutic potential of this chemical class. The provided experimental protocols and workflows offer a foundational guide for researchers entering this area of drug discovery.

References

A Comparative Guide to the Reactivity of 5-Methoxy-3,5-dioxopentanoic acid and Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Methoxy-3,5-dioxopentanoic acid and dimethyl malonate, two important building blocks in organic synthesis. The information presented is supported by established chemical principles and aims to assist researchers in selecting the appropriate reagent for their synthetic needs.

Introduction

Both this compound and dimethyl malonate are valuable C3 synthons, featuring an active methylene group flanked by two carbonyl functionalities. This structural motif imparts unique reactivity to both molecules, making them versatile precursors in the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active molecules. However, the presence of a carboxylic acid in this compound, as opposed to a second methyl ester in dimethyl malonate, leads to significant differences in their chemical behavior, particularly in terms of acidity and thermal stability.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in Table 1. These properties influence their handling, solubility, and reaction conditions.

PropertyThis compoundDimethyl Malonate
IUPAC Name This compound[1]dimethyl propanedioate
CAS Number 78315-99-8[1]108-59-8
Molecular Formula C₆H₈O₅[1]C₅H₈O₄
Molecular Weight 160.12 g/mol [1]132.11 g/mol
Appearance Not specified (likely a solid or oil)Colorless liquid
Boiling Point 287.6 ± 20.0 °C at 760 mmHg (predicted)[2]180-181 °C
pKa (α-proton) ~9-11 (estimated for β-keto esters)[3]~13
pKa (COOH) ~4-5 (typical for carboxylic acids)[4]N/A

Comparative Reactivity

The primary differences in the reactivity of this compound and dimethyl malonate stem from the differential acidity of their protons and their stability towards heat.

Acidity and Enolate Formation

The methylene protons (α-protons) in both compounds are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance.[5][6]

  • Dimethyl Malonate: The α-protons of dimethyl malonate have a pKa of approximately 13.[7] They are readily deprotonated by common bases such as sodium ethoxide to form a stable enolate, which is a potent nucleophile.[8]

  • This compound: This molecule possesses two acidic sites: the carboxylic acid proton and the α-protons.

    • The carboxylic acid proton is the most acidic, with an estimated pKa of around 4-5, typical for carboxylic acids.[4] In the presence of a base, this proton will be removed first.

    • The α-protons are also acidic, with an estimated pKa in the range of 9-11, similar to other β-keto esters.[3] A stronger base is required to deprotonate the α-carbon compared to the carboxylic acid.

This difference in acidity dictates the outcome of reactions with bases. A stoichiometric amount of a mild base will deprotonate the carboxylic acid of this compound, while a stronger base or an excess of base is needed to generate the enolate at the α-carbon. In contrast, dimethyl malonate readily forms its enolate with standard alkoxide bases.

Characteristic Reactions

The distinct structural features of the two compounds lead to different primary synthetic applications.

  • Dimethyl Malonate: The Malonic Ester Synthesis Dimethyl malonate is a cornerstone of the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[7][9] This multi-step process involves:

    • Enolate formation: Deprotonation of the α-carbon with a base.

    • Alkylation or Acylation: Nucleophilic attack of the enolate on an alkyl halide or acylating agent. This step can be repeated to introduce a second substituent.[9]

    • Hydrolysis and Decarboxylation: Saponification of the ester groups followed by acidification and heating to induce decarboxylation of the resulting malonic acid derivative.[10]

  • This compound: Facile Decarboxylation As a β-keto acid, this compound is prone to facile decarboxylation upon heating.[11][12][13] This reaction proceeds through a cyclic, six-membered transition state to yield an enol intermediate, which then tautomerizes to the more stable ketone.[12] The primary product of the decarboxylation of this compound is 1-methoxybutan-2-one. This thermal lability is a key distinguishing feature from dimethyl malonate, which requires hydrolysis to the dicarboxylic acid before decarboxylation can occur.[10]

    While the α-carbon of this compound can also be alkylated or acylated via its enolate, the resulting substituted β-keto acid would also be susceptible to decarboxylation.

Experimental Protocols

General Protocol for Alkylation of Dimethyl Malonate (Malonic Ester Synthesis)

This protocol describes the mono-alkylation of dimethyl malonate followed by hydrolysis and decarboxylation.

Materials:

  • Dimethyl malonate

  • Sodium methoxide

  • Anhydrous methanol

  • Alkyl halide (e.g., iodomethane)

  • Diethyl ether

  • Aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol. To this solution, add dimethyl malonate dropwise at room temperature. Stir the mixture for 30 minutes.

  • Alkylation: Add the alkyl halide to the solution of the malonate enolate. The reaction mixture is typically stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude alkylated dimethyl malonate can be purified by distillation or chromatography.

  • Hydrolysis: The purified alkylated malonate is refluxed with an aqueous solution of sodium hydroxide until the ester is completely saponified.

  • Decarboxylation: The reaction mixture is cooled, and concentrated hydrochloric acid is carefully added until the solution is acidic. The mixture is then heated to induce decarboxylation, which is often evidenced by the evolution of carbon dioxide gas. The resulting carboxylic acid can be extracted with an organic solvent and purified.

General Protocol for Decarboxylation of a β-Keto Acid

This protocol describes the general procedure for the decarboxylation of a β-keto acid like this compound.

Materials:

  • β-Keto acid (e.g., this compound)

  • A suitable high-boiling solvent (optional, can sometimes be done neat)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Heating: The β-keto acid is placed in a round-bottom flask equipped with a reflux condenser. The flask is heated in an oil bath to a temperature sufficient to induce decarboxylation (typically 100-160 °C). The reaction is monitored by the cessation of carbon dioxide evolution.

  • Work-up: After cooling to room temperature, the resulting crude ketone can be purified. If a solvent was used, it can be removed under reduced pressure. The product can be purified by distillation or chromatography. If performed neat, the product is the crude ketone.

Visualizing the Reactivity

The following diagrams, generated using the DOT language, illustrate the key reactivity pathways of both compounds.

cluster_DMM Dimethyl Malonate Reactivity cluster_MKDA This compound Reactivity DMM Dimethyl Malonate Enolate_DMM Enolate DMM->Enolate_DMM Base (e.g., NaOMe) Alkylated_DMM Alkylated Dimethyl Malonate Enolate_DMM->Alkylated_DMM R-X (SN2) Substituted_Acid Substituted Carboxylic Acid Alkylated_DMM->Substituted_Acid 1. H3O+/H2O 2. Heat (Decarboxylation) MKDA This compound Carboxylate Carboxylate MKDA->Carboxylate Base (pKa ~4-5) Ketone 1-methoxybutan-2-one MKDA->Ketone Heat (Decarboxylation)

Figure 1: Comparative Reactivity Pathways.

start Dimethyl Malonate enolate Resonance-Stabilized Enolate start->enolate Deprotonation product Alkylated Product enolate->product SN2 Attack reagents1 Base (e.g., NaOEt) reagents1->start reagents2 Alkyl Halide (R-X) reagents2->enolate

Figure 2: Alkylation of Dimethyl Malonate.

start This compound transition 6-Membered Cyclic Transition State start->transition Heat enol Enol Intermediate transition->enol product Ketone Product + CO2 enol->product Tautomerization

Figure 3: Decarboxylation of this compound.

Conclusion

  • Dimethyl Malonate is the reagent of choice for the synthesis of substituted carboxylic acids via the robust and well-established malonic ester synthesis. Its reactivity is centered around the nucleophilicity of its readily formed enolate.

  • This compound is characterized by its facile thermal decarboxylation, a property inherent to its β-keto acid structure. This makes it a direct precursor to a substituted ketone. While its α-carbon can also be functionalized, the primary consideration for its use in synthesis is its propensity to lose carbon dioxide.

The choice between these two reagents will therefore be dictated by the desired final product and the intended synthetic strategy. For the construction of complex carboxylic acids, dimethyl malonate is superior. For the generation of specific ketone structures through a decarboxylative route, this compound or similar β-keto acids are more appropriate.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Methoxy-3,5-dioxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of potential analytical methods for the quantification of 5-Methoxy-3,5-dioxopentanoic acid, a beta-keto acid of interest in various research domains. Due to the limited availability of specific validated methods for this compound in published literature, this document outlines recommended strategies and expected performance characteristics based on the analysis of structurally similar compounds, such as other beta-keto esters and dicarboxylic acids.

Challenges in the Analysis of Beta-Keto Esters

The analysis of beta-keto esters, including this compound, by reversed-phase high-performance liquid chromatography (HPLC) can present a significant challenge. This is primarily due to the phenomenon of keto-enol tautomerism, where the molecule exists in two interconverting isomeric forms (a keto and an enol form). This can lead to poor peak shapes, including broadening or splitting, which complicates accurate quantification. Strategies to mitigate this include the use of mixed-mode HPLC columns, adjusting mobile phase pH to favor one tautomeric form, and elevating the column temperature to accelerate the interconversion rate, resulting in a single, averaged peak.

Comparison of Potential Analytical Methods

The following tables summarize potential analytical methods for this compound, with expected performance parameters based on typical values for similar small molecule analyses.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

ParameterMethod A: Reversed-Phase C18Method B: Mixed-Mode Chromatography
Stationary Phase C18 (5 µm, 4.6 x 150 mm)Mixed-Mode (e.g., Anion-Exchange & Reversed-Phase)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Acetonitrile:Ammonium Acetate Buffer (pH 6.8) (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 40°C35°C
Detection UV at 260 nmUV at 260 nm
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) ~100 ng/mL~50 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~150 ng/mL
Precision (%RSD) < 5%< 3%
Accuracy (%Recovery) 95-105%97-103%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterElectrospray Ionization (ESI) - Negative Mode
Chromatography Reversed-Phase C18 with acidic mobile phase
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Monitored Transitions Precursor Ion (m/z) -> Product Ion (m/z)
Linearity (r²) > 0.999
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) ~2.5 ng/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98-102%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method Development

A robust HPLC-UV method is fundamental for routine analysis and quality control.

Sample Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a known amount of the sample in the same solvent and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Method A - Reversed-Phase):

  • Column: C18, 5 µm particle size, 4.6 mm I.D. x 150 mm length.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetononitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 260 nm.

Method Validation Parameters:

  • Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject a series of at least five concentrations of the analyte and plot the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.995.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels. The recovery should be within 95-105%.

  • Precision: Assess repeatability (intra-day precision) by injecting the same standard solution multiple times and intermediate precision (inter-day precision) by performing the analysis on different days. The relative standard deviation (%RSD) should be less than 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (S/N) of the chromatogram (typically S/N of 3 for LOD and 10 for LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, an LC-MS/MS method is recommended.

Sample Preparation: Sample preparation will be highly dependent on the matrix (e.g., plasma, urine, reaction mixture). A generic protocol may involve protein precipitation or solid-phase extraction (SPE).

  • Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate proteins. The supernatant is then analyzed.

  • Solid-Phase Extraction (for complex matrices): Condition an appropriate SPE cartridge. Load the sample, wash the cartridge to remove interferences, and elute the analyte with a suitable solvent. Evaporate the eluent and reconstitute in the mobile phase.

LC-MS/MS Conditions:

  • Liquid Chromatography: Utilize a similar reversed-phase HPLC method as described above to achieve chromatographic separation.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is likely suitable for a carboxylic acid-containing compound.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

    • Optimization: The infusion of a standard solution of the analyte into the mass spectrometer is required to optimize the precursor ion, product ions, and collision energy for maximum sensitivity.

Visualizing Analytical Workflows

To aid in the conceptualization of the analytical processes, the following diagrams illustrate a general workflow for method validation and a decision tree for method selection.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Validation cluster_documentation 4. Documentation & Implementation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method optimize_params Optimize Parameters (e.g., Mobile Phase, Temperature) select_method->optimize_params prelim_spec Preliminary Specificity & System Suitability optimize_params->prelim_spec linearity Linearity & Range prelim_spec->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop routine_use Implement for Routine Use sop->routine_use

Caption: General workflow for analytical method validation.

Method_Selection_Decision_Tree start Start: Need to analyze This compound concentration Expected Concentration Range? start->concentration matrix Sample Matrix Complexity? concentration->matrix High (>1 µg/mL) lcms LC-MS/MS concentration->lcms Low (<1 µg/mL) hplc HPLC-UV matrix->hplc Simple matrix->lcms Complex simple_matrix Simple (e.g., pure substance, simple mixture) complex_matrix Complex (e.g., biological fluid, crude reaction)

Caption: Decision tree for selecting an analytical method.

In Vitro Evaluation of 5-Methoxy-3,5-dioxopentanoic Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of published studies on the in vitro evaluation of 5-Methoxy-3,5-dioxopentanoic acid analogs. Consequently, a direct comparative guide based on experimental data cannot be constructed at this time.

For researchers, scientists, and drug development professionals interested in this specific class of compounds, this indicates a novel area for potential investigation. The synthesis of a library of this compound analogs and their subsequent screening in various biological assays could yield valuable new scientific insights.

To illustrate how such a comparison guide would be structured should data become available, a hypothetical framework is presented below. This framework adheres to the core requirements of clear data presentation, detailed experimental protocols, and informative visualizations.

Hypothetical Comparative Data

Future research would likely focus on evaluating the analogs for a specific biological activity, such as enzymatic inhibition or receptor binding. The data would be summarized for easy comparison.

Table 1: Comparative Inhibitory Activity of this compound Analogs against a Target Protein

Analog IDR1-SubstituentR2-SubstituentIC50 (µM)
MDPA-001-H-CH3Data
MDPA-002-F-CH3Data
MDPA-003-Cl-CH3Data
MDPA-004-H-CH2CH3Data
MDPA-005-F-CH2CH3Data
MDPA-006-Cl-CH2CH3Data

Table 2: Cytotoxicity Profile of Lead Analogs in Human Cell Line (e.g., HEK293)

Analog IDCC50 (µM)
MDPA-003Data
MDPA-006Data

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. A typical guide would include the following:

Enzyme Inhibition Assay (Hypothetical)
  • Reagents : Recombinant human [Target Enzyme], fluorogenic substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20), and test compounds (dissolved in DMSO).

  • Procedure :

    • Test compounds are serially diluted in assay buffer and added to a 96-well microplate.

    • The target enzyme is added to each well and incubated with the compounds for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : The rate of reaction is calculated, and the IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (Hypothetical)
  • Cell Culture : The selected human cell line is cultured in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Procedure :

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • After a 48-hour incubation period, a resazurin-based reagent is added to each well.

    • The plates are incubated for an additional 4 hours, and the fluorescence is measured to determine cell viability.

  • Data Analysis : The CC50 values are calculated from the dose-response curves.

Visualizations

Diagrams are essential for conveying complex information concisely.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening start Starting Materials synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification primary_assay Primary Enzyme Assay purification->primary_assay dose_response IC50 Determination primary_assay->dose_response cytotoxicity Cell Viability Assay dose_response->cytotoxicity

Caption: General workflow for the synthesis and in vitro screening of novel compounds.

signaling_pathway Analog MDPA Analog Target Target Protein Analog->Target Inhibits Product Product Target->Product Substrate Substrate Substrate->Target Downstream Downstream Signaling Product->Downstream Modulates

Caption: Hypothetical mechanism of action for a this compound analog.

While current data limitations prevent a full comparative analysis, this framework provides a clear roadmap for the evaluation and presentation of findings for this novel class of compounds. Future research in this area is awaited with interest by the scientific community.

Benchmarking the Efficiency of 5-Methoxy-3,5-dioxopentanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, there is currently a significant lack of published data on the specific reaction applications and efficiency of 5-Methoxy-3,5-dioxopentanoic acid. While its chemical structure places it within the versatile class of β-keto esters, no specific experimental protocols, comparative studies, or documented reaction pathways involving this particular compound could be identified.

For researchers, scientists, and drug development professionals interested in the potential applications of this compound, this absence of empirical data means that its efficiency relative to other synthetic alternatives remains uncharacterized.

General Reactivity of Related β-Keto Esters

As a 1,3-dicarbonyl compound, this compound possesses a reactive methylene group flanked by two carbonyl functionalities. This structural motif is the basis for the synthetic utility of related β-keto esters, which are known to participate in a variety of carbon-carbon bond-forming reactions. These include, but are not limited to:

  • Claisen Condensation: A base-catalyzed reaction between two ester molecules to form a β-keto ester.

  • Dieckmann Cyclization: An intramolecular version of the Claisen condensation that is used to form cyclic β-keto esters.

  • Acetoacetic Ester Synthesis: The alkylation of the α-carbon followed by hydrolysis and decarboxylation to produce ketones.

  • Palladium-Catalyzed Reactions: β-keto esters can undergo various transformations in the presence of palladium catalysts, such as allylation and aldol-type reactions.

A generalized experimental workflow for the utilization of a generic β-keto ester in a carbon-carbon bond-forming reaction is depicted below. This illustrates a potential, though unconfirmed, pathway for this compound.

G start β-Keto Ester (e.g., this compound) base Base (e.g., NaH, LDA) start->base Deprotonation enolate Enolate Intermediate base->enolate electrophile Electrophile (e.g., Alkyl Halide) enolate->electrophile C-C Bond Formation intermediate Alkylated Intermediate electrophile->intermediate workup Aqueous Workup intermediate->workup product Final Product (e.g., Alkylated β-Keto Ester) workup->product

Figure 1: Generalized workflow for a β-keto ester reaction.

Data Summary

Due to the lack of specific experimental data for this compound, a quantitative comparison with other alternatives is not possible at this time. The table below is provided as a template for how such data could be presented if it were to become available through future research.

Reagent/CatalystReaction TypeSubstrateProductYield (%)Reaction Time (h)Temperature (°C)SolventReference
This compound Data N/AData N/AData N/AData N/AData N/AData N/AData N/AData N/A
Alternative AExampleExampleExampleXXXXXXExample[Citation]
Alternative BExampleExampleExampleXXXXXXExample[Citation]

Experimental Protocols

Detailed experimental protocols for reactions specifically utilizing this compound are not available in the reviewed literature. Researchers wishing to investigate the reactivity of this compound would need to develop methodologies based on established procedures for other β-keto esters. A general, hypothetical protocol for an alkylation reaction is outlined below.

Hypothetical Protocol for Alkylation using this compound:

  • Reagent Preparation: A solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C), and a strong base (e.g., sodium hydride (1.1 eq) or lithium diisopropylamide (1.1 eq)) is added portion-wise. The mixture is stirred for a specified time (e.g., 30-60 minutes) to allow for the formation of the enolate.

  • Alkylation: The desired electrophile (e.g., an alkyl halide, 1.0-1.2 eq) is added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired alkylated product.

Conclusion

At present, this compound remains a compound with uncharacterized reactivity and efficiency in specific chemical transformations. While its structure suggests potential utility as a synthetic building block, a lack of published research prevents a comparative analysis of its performance against other established reagents. The information provided here serves as a foundation based on the general chemistry of its compound class. Further experimental investigation is required to elucidate the specific reactivity profile and synthetic utility of this compound. Researchers are encouraged to publish any findings to contribute to the collective understanding of this chemical entity.

A Head-to-Head Comparison of Catalysts for the Transformation of 5-Methoxy-3,5-dioxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic transformation of 5-Methoxy-3,5-dioxopentanoic acid, a molecule possessing both a β-keto ester and a carboxylic acid functionality, opens avenues for the synthesis of a variety of valuable chemical intermediates. The selection of an appropriate catalyst is paramount in directing the reaction towards the desired product with high efficiency and selectivity. This guide provides a comparative overview of potential catalytic systems applicable to the transformation of this substrate, based on established reactivity patterns of similar molecules. Experimental data from analogous systems are presented to inform catalyst selection and reaction design.

Catalyst Performance Comparison

The catalytic transformation of this compound can be directed towards several key pathways, including decarboxylation, hydrogenation, and cyclization. The choice of catalyst dictates the outcome. Below is a summary of potential catalytic systems and their expected performance based on literature precedents with analogous β-keto esters and dicarboxylic acids.

Catalytic TransformationCatalyst TypeCatalyst ExamplesExpected Major Product(s)Typical Reaction ConditionsReported Yields (on analogous substrates)Key AdvantagesPotential Limitations
Decarboxylative Allylation Palladium-basedPd(PPh₃)₄, Pd₂(dba)₃Allyl-substituted ketoneRoom temperature to 80 °C, various solvents (e.g., THF, Dioxane)70-95%Mild reaction conditions, high functional group tolerance.[1][2]Requires an allylic partner, potential for side reactions.[1]
Hydrogenation of Ketone Ruthenium-basedRu-BINAP complexes3-Hydroxy-5-methoxy-5-oxopentanoic acid20-100 atm H₂, 25-80 °C, Methanol or Ethanol85-99% (ee up to 99%)High enantioselectivity for chiral alcohols.[3][4]Requires high-pressure hydrogen, catalyst can be expensive.
Hydrogenation of Carboxylic Acid Ruthenium-basedRu/C, RuO₂5-Hydroxy-3-oxopentanoic acid methyl ester50-100 atm H₂, 100-180 °C, various solvents70-90%Can selectively reduce the carboxylic acid over the ester.[5][6]Harsh reaction conditions (high temperature and pressure).
Complete Hydrogenation Rhenium-PalladiumRe-Pd/SiO₂3,5-Pentanediol monomethyl ether40-60 atm H₂, 120-160 °C, Dioxane71-89% (for dicarboxylic acids)[7]Can achieve reduction of both carbonyls.Requires bimetallic catalyst, high temperatures.
Asymmetric Transfer Hydrogenation Rhodium/Iridium-based[CpRhCl₂]₂/TsDPEN, [CpIrCl₂]₂/TsDPENEnantiomerically enriched 3-Hydroxy-5-methoxy-5-oxopentanoic acidFormic acid/triethylamine, water, 25-50 °Cup to 99% ee[8][9]Avoids the use of high-pressure hydrogen, can be performed in aqueous media.[9]Substrate scope can be limited.
Decarboxylation/Ketonization ZeolitesHZSM-5, La-H-ZeolitesCyclized ketones or decarboxylated products300-450 °C (gas phase) or 150-250 °C (liquid phase)Varies with substrate and conditionsReusable, shape-selective catalysis.[10][11]High temperatures required, potential for catalyst deactivation.[11]
Lewis Acid Catalyzed Transformations Metal-Organic Frameworks (MOFs)UiO-66, MIL-101Various, e.g., cyanohydrins, alcoholsRoom temperature to 100 °CHigh conversions reported for various carbonyls[12][13]High tunability of active sites, potential for multifunctional catalysis.[14][15]Stability can be an issue under certain conditions.

Experimental Protocols

The following are representative experimental protocols for key transformations, adapted from literature for analogous substrates. These should serve as a starting point for the optimization of reactions with this compound.

Protocol 1: Palladium-Catalyzed Decarboxylative Allylation

Based on the work of Tsuji et al. in the palladium-catalyzed reactions of allyl β-keto carboxylates.[1]

Materials:

  • This compound allyl ester (substrate to be synthesized from the parent acid)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (catalyst)

  • Allyl carbonate

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the allyl ester of this compound (1.0 mmol).

  • Add anhydrous THF (5 mL) to dissolve the substrate.

  • Add allyl carbonate (1.2 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • The reaction mixture is stirred at room temperature (or heated to 50 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the α-allyl ketone product.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of the Ketone

Adapted from the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts.[3]

Materials:

  • This compound

  • [RuCl₂(S)-BINAP]₂·NEt₃ (catalyst)

  • Methanol (solvent)

  • Hydrogen gas (high pressure)

Procedure:

  • A high-pressure autoclave is charged with this compound (1.0 mmol) and the Ruthenium catalyst (0.01 mmol, 1 mol%).

  • The autoclave is sealed and purged with hydrogen gas.

  • Methanol (10 mL) is added as the solvent.

  • The autoclave is pressurized with hydrogen gas to 50 atm.

  • The reaction is stirred at 50 °C for 12-24 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The enantiomeric excess (ee) of the resulting 3-hydroxy-5-methoxy-5-oxopentanoic acid is determined by chiral HPLC, and the product is purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key catalytic cycles and transformations discussed.

Decarboxylative_Allylation Substrate Allyl 5-Methoxy-3,5-dioxopentanoate Oxidative_Addition Oxidative Addition Substrate->Oxidative_Addition + Pd(0) Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition Intermediate1 π-Allyl Pd(II) Enolate Oxidative_Addition->Intermediate1 Decarboxylation Decarboxylation (-CO₂) Intermediate1->Decarboxylation Intermediate2 Allyl Pd(II) Enolate Decarboxylation->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Allylated Ketone Product Reductive_Elimination->Product

Caption: Palladium-catalyzed decarboxylative allylation pathway.

Asymmetric_Hydrogenation cluster_cycle Catalytic Cycle Substrate This compound Catalyst [Ru(II)-Chiral Ligand] Complex Substrate-Catalyst Complex Catalyst->Complex + Substrate H2 H₂ Hydride_Transfer Hydride Transfer Complex->Hydride_Transfer + H₂ Product_Complex Product-Catalyst Complex Hydride_Transfer->Product_Complex Product_Complex->Catalyst - Product Product Chiral Hydroxy Acid Product_Complex->Product

Caption: General workflow for asymmetric hydrogenation of the keto group.

Zeolite_Catalysis Substrate This compound Zeolite Zeolite (e.g., HZSM-5) High Temperature Substrate->Zeolite Decarboxylation Decarboxylation Zeolite->Decarboxylation Dehydration Dehydration/Cyclization Zeolite->Dehydration Product1 Unsaturated Ketone Decarboxylation->Product1 - CO₂ Product2 Cyclic Product Dehydration->Product2 - H₂O

Caption: Potential transformations over a zeolite catalyst at high temperatures.

References

5-Methoxy-3,5-dioxopentanoic Acid: An Elusive Alternative to the Versatile Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Ethyl acetoacetate, a cornerstone of organic synthesis, has long been a go-to precursor for a diverse array of molecular scaffolds. This guide seeks to provide a comprehensive comparison between ethyl acetoacetate and a potential alternative, 5-methoxy-3,5-dioxopentanoic acid. However, a thorough investigation of scientific literature and chemical databases reveals a significant disparity in the available information for these two compounds. While ethyl acetoacetate is extensively documented, this compound remains a largely uncharacterized compound in the public domain, precluding a direct, data-driven comparison of their synthetic utility.

This guide will therefore provide a detailed overview of the well-established chemistry of ethyl acetoacetate, including its chemical properties, reactivity, and key applications supported by experimental context. In contrast, the available information for this compound is limited to its basic chemical properties, which will be summarized accordingly.

Ethyl Acetoacetate: A Workhorse in Organic Synthesis

Ethyl acetoacetate (EAA) is the ethyl ester of acetoacetic acid and is widely recognized for its utility as a chemical intermediate in the production of a vast range of compounds.[1][2] Industrially, it finds applications in the manufacturing of pharmaceuticals, dyes, and as a flavoring agent in the food industry.[3]

Chemical Properties and Reactivity

The synthetic versatility of ethyl acetoacetate stems from its unique structural feature: a methylene group flanked by two carbonyl groups. This "active methylene" group exhibits significant acidity, allowing for easy deprotonation by a base to form a stabilized enolate ion. This enolate is a potent nucleophile, readily participating in reactions to form new carbon-carbon bonds.[4]

Another key characteristic of ethyl acetoacetate is its existence as a mixture of keto and enol tautomers.[2] The enol form, stabilized by intramolecular hydrogen bonding, plays a crucial role in its reactivity.

Table 1: Physicochemical Properties of Ethyl Acetoacetate

PropertyValueReference
Molecular FormulaC₆H₁₀O₃[3]
Molecular Weight130.14 g/mol [5]
Boiling Point180.8 °C[5]
Density1.0282 g/cm³ at 20 °C[5]
Flash Point70 °C[2]
AppearanceColorless liquid with a fruity odor[5][6]
Key Synthetic Applications and Experimental Protocols

The reactivity of the active methylene group and the presence of both ketone and ester functionalities make ethyl acetoacetate a versatile starting material for the synthesis of a wide range of compounds, including ketones, carboxylic acids, and various heterocyclic systems.[1][3]

1. Acetoacetic Ester Synthesis: Preparation of Ketones

One of the most prominent applications of ethyl acetoacetate is the acetoacetic ester synthesis, a method for preparing α-substituted and α,α-disubstituted acetones.[7]

Experimental Workflow for Acetoacetic Ester Synthesis:

G EAA Ethyl Acetoacetate Enolate Enolate Formation (e.g., NaOEt) EAA->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation AlkylatedEster Alkylated Ethyl Acetoacetate Alkylation->AlkylatedEster Hydrolysis Saponification (e.g., aq. NaOH) AlkylatedEster->Hydrolysis Ketoacid β-Ketoacid Hydrolysis->Ketoacid Decarboxylation Decarboxylation (Heat, H₃O⁺) Ketoacid->Decarboxylation Ketone Substituted Ketone Decarboxylation->Ketone

Caption: General workflow of the acetoacetic ester synthesis.

Detailed Experimental Protocol (Synthesis of 2-Heptanone):

  • Enolate Formation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, an equimolar amount of ethyl acetoacetate is added dropwise with stirring.

  • Alkylation: n-Butyl bromide is then added to the solution of the enolate, and the mixture is refluxed until the reaction is complete (monitored by TLC).

  • Saponification and Decarboxylation: The resulting alkylated ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. The solution is then acidified with dilute sulfuric acid and heated to induce decarboxylation, yielding 2-heptanone, which can be purified by distillation.

2. Synthesis of Carboxylic Acids

By modifying the hydrolysis conditions, the acetoacetic ester synthesis can be adapted to produce carboxylic acids.

Experimental Workflow for Carboxylic Acid Synthesis:

G AlkylatedEster Alkylated Ethyl Acetoacetate ConcBase Hydrolysis with Concentrated Base (e.g., conc. KOH) AlkylatedEster->ConcBase Dianion Dianion Intermediate ConcBase->Dianion Acidification Acidification (H₃O⁺) Dianion->Acidification CarboxylicAcid Substituted Acetic Acid Acidification->CarboxylicAcid

Caption: Synthesis of carboxylic acids from alkylated ethyl acetoacetate.

Detailed Experimental Protocol (Synthesis of Pentanoic Acid):

  • Alkylation: Ethyl acetoacetate is alkylated with n-propyl bromide following the procedure described for ketone synthesis.

  • Hydrolysis: The resulting ethyl 2-propylacetoacetate is refluxed with a concentrated solution of potassium hydroxide in ethanol. This strong basic condition cleaves the acetyl group.

  • Acidification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the pentanoic acid, which is then isolated and purified.

3. Synthesis of Heterocyclic Compounds

Ethyl acetoacetate is a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines, through condensation reactions.[1][3]

Signaling Pathway for Pyrazole Synthesis (Knorr Pyrrole Synthesis as an analogy):

G EAA Ethyl Acetoacetate Condensation Condensation EAA->Condensation Hydrazine Hydrazine Derivative (R-NHNH₂) Hydrazine->Condensation Cyclization Intramolecular Cyclization and Dehydration Condensation->Cyclization Pyrazole Substituted Pyrazole Cyclization->Pyrazole

Caption: General pathway for the synthesis of pyrazoles from ethyl acetoacetate.

This compound: An Enigma in Synthetic Chemistry

In stark contrast to the wealth of information on ethyl acetoacetate, "this compound" appears to be a compound with very limited public documentation. Searches in major chemical databases and scientific literature repositories yield minimal information beyond its basic chemical properties.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₈O₅[8]
Molecular Weight160.12 g/mol [8]
IUPAC NameThis compound[8]
CAS Number78315-99-8[8]

No published studies detailing the reactivity, synthesis, or application of this compound as an alternative to ethyl acetoacetate could be identified. The presence of a carboxylic acid group in addition to the β-keto-ester functionality suggests that its reactivity profile would differ significantly from that of ethyl acetoacetate. For instance, the acidic proton of the carboxylic acid would likely interfere with the base-mediated enolate formation at the active methylene position, necessitating protecting group strategies for similar transformations.

Conclusion

While this compound presents an intriguing structural variation on the classic β-keto ester motif, the current lack of available experimental data makes a direct performance comparison with the well-established reagent, ethyl acetoacetate, impossible. Ethyl acetoacetate remains a highly versatile and predictable building block in organic synthesis, with a vast body of literature supporting its application in the construction of complex molecules. For researchers and drug development professionals, ethyl acetoacetate continues to be the reliable choice. Future research into the synthesis and reactivity of this compound is required to ascertain its potential as a viable alternative or a complementary tool in the synthetic chemist's arsenal. Until such data becomes available, its utility in comparison to ethyl acetoacetate remains purely speculative.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Methoxy-3,5-dioxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Methoxy-3,5-dioxopentanoic acid, a compound that requires careful management due to its potential hazards.

Chemical Safety Overview

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Adherence to proper safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, is mandatory when handling this substance. All operations involving this chemical should be conducted in a well-ventilated area or a chemical fume hood.

Quantitative Hazard Information
Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

Step-by-Step Disposal Protocol

In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, the following general procedure for acidic organic waste should be followed. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.

1. Waste Collection and Segregation:

  • Collect waste containing this compound in a dedicated, properly labeled, and sealed container.

  • The container should be made of a material compatible with acidic organic compounds.

  • Do not mix this waste with other waste streams, particularly bases or oxidizing agents, to prevent violent reactions.

2. Neutralization (for dilute aqueous solutions only):

  • This step should only be performed by trained personnel in a chemical fume hood.

  • For small quantities of dilute aqueous solutions, neutralization can be a viable pre-treatment step.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic waste while stirring continuously.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the base in small increments until the pH of the solution is between 6.0 and 8.0.

  • Be aware that neutralization reactions can generate heat and potentially release gases. Proceed with caution.

3. Final Disposal:

  • Concentrated or non-aqueous waste: This waste stream must be disposed of as hazardous waste. Do not attempt to neutralize. The sealed and labeled container should be transferred to your institution's hazardous waste management facility.

  • Neutralized aqueous waste: After confirming the pH is in the neutral range, consult your local regulations and EHS department. In some cases, neutralized, non-hazardous aqueous waste may be permissible for drain disposal with copious amounts of water. However, this is highly regulated and requires institutional approval.

  • Empty Containers: Triple rinse the empty container with a suitable solvent (e.g., water). The rinsate should be collected and treated as hazardous waste. Once cleaned, the container can be disposed of according to your facility's guidelines for non-hazardous lab waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound waste waste_type Is the waste a dilute aqueous solution? start->waste_type concentrated_waste Collect in a labeled, sealed container for hazardous waste pickup. waste_type->concentrated_waste No neutralize Perform neutralization under a fume hood with a weak base. waste_type->neutralize Yes hazardous_disposal Dispose of as hazardous waste. concentrated_waste->hazardous_disposal check_ph Is the pH between 6.0 and 8.0? neutralize->check_ph check_ph->neutralize No, continue neutralization drain_disposal Consult EHS for approval for drain disposal with copious water. check_ph->drain_disposal Yes end End of Disposal Process drain_disposal->end hazardous_disposal->end

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